molecular formula C₂₁H₂₃Cl₂FN₂O B1158501 N-Chloromethyl (S)-Citalopram Chloride

N-Chloromethyl (S)-Citalopram Chloride

Cat. No.: B1158501
M. Wt: 409.32
Attention: For research use only. Not for human or veterinary use.
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Description

N-Chloromethyl (S)-Citalopram Chloride is identified as a process-related impurity encountered during the synthesis of the active pharmaceutical ingredient (API) escitalopram, the S-enantiomer of the selective serotonin reuptake inhibitor (SSRI) citalopram . The presence and control of such impurities are critically important in pharmaceutical research and development to ensure the final API meets stringent regulatory standards for purity and safety . Its primary research application is in analytical chemistry, where it serves as a qualitative reference standard for impurity profiling and method validation . By using this compound as a benchmark, researchers can identify, monitor, and quantify its presence to optimize synthetic routes and purification processes, thereby supporting the production of high-quality pharmaceuticals and the filing of regulatory applications like Abbreviated New Drug Applications (ANDAs) . The formation of this chloromethyl impurity provides valuable insight into the chemical pathways involved in the synthesis of escitalopram, informing efforts to minimize its formation and control the overall impurity profile of the final drug substance . This compound is For Research Use Only and is strictly not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C₂₁H₂₃Cl₂FN₂O

Molecular Weight

409.32

Synonyms

(1S)-N-(Chloromethyl)-5-cyano-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl- 1-isobenzofuranpropanaminium Chloride;  N-Chloromethyl Escitalopram Chloride; 

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Strategic Synthesis of (S)-Citalopram Derivatives for Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This technical guide outlines the robust synthesis of (S)-Citalopram (Escitalopram) and its functionalized derivatives. It is designed for medicinal chemists and neuropharmacologists requiring high-purity enantiopure scaffolds for Structure-Activity Relationship (SAR) studies, metabolic profiling, and occupancy imaging.

Core Philosophy: Unlike generic preparations, this guide prioritizes enantiomeric integrity and late-stage functionalization . The (S)-configuration is critical for SERT (Serotonin Transporter) selectivity; the (R)-enantiomer acts as an allosteric inhibitor, potentially confounding research data.[1] Therefore, the protocols below utilize a self-validating chiral resolution strategy followed by divergent synthesis.

Strategic Synthetic Architecture

To access a library of derivatives, we do not synthesize each molecule de novo. Instead, we establish a high-purity (S)-Core Intermediate and utilize the amine tail as a diversity handle.

The "Chiral Switch" Mechanism

The critical step is establishing the quaternary chiral center at the phthalane C1 position. While asymmetric metal-catalyzed routes exist (e.g., Rh-catalyzed addition of arylboroxines), the Diol Resolution Route remains the gold standard for research scale-up due to the crystallinity of the intermediates, allowing for optical purity upgrades without expensive chromatography.

Retrosynthetic Analysis (Graphviz)

Retrosynthesis Target (S)-Citalopram Derivatives (Target) Desmethyl N-Desmethyl Escitalopram (Divergent Intermediate) Target->Desmethyl Alkylation/Acylation Escitalopram Escitalopram (Parent Scaffold) SDiol (S)-Diol Intermediate (>99.5% ee) Escitalopram->SDiol Ring Closure (MsCl/TEA) Desmethyl->Escitalopram N-Demethylation Cyclization Cyclization (Stereoconservative) RacemicDiol Racemic Diol Precursor SDiol->RacemicDiol Chiral Resolution ((+)-DPTTA) Grignard Double Grignard Addition RacemicDiol->Grignard Start 5-Cyanophthalide Grignard->Start

Figure 1: Retrosynthetic logic flow. The strategy relies on the resolution of the diol to the (S)-enantiomer before ring closure to prevent racemization.

Detailed Experimental Protocols

Phase I: Synthesis of the (S)-Diol Scaffold

Rationale: Direct resolution of the final Citalopram molecule is inefficient. Resolving the diol intermediate using (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) exploits the specific binding geometry of the tartrate to the (S)-diol, precipitating it as a salt while the (R)-isomer remains in solution.

Protocol:

  • Precursor Assembly: React 5-cyanophthalide with 4-fluorophenylmagnesium bromide, followed by 3-(dimethylamino)propylmagnesium chloride in THF at -5°C. Quench with NH₄Cl to obtain the racemic diol.

  • Resolution:

    • Dissolve racemic diol (10 g, 29 mmol) in isopropyl alcohol (IPA, 50 mL).

    • Add (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) (11.2 g, 29 mmol).

    • Heat to 60°C until clear, then cool slowly to 20°C over 4 hours.

    • Critical Control Point: Seed with authentic (S)-diol-DPTTA crystals at 40°C if available to induce uniform crystallization.

    • Filter the white precipitate. Recrystallize once from IPA to achieve >99.5% ee.

  • Base Liberation: Suspend the salt in water/DCM and adjust pH to 10 with NaOH. Separate organic layer, dry (Na₂SO₄), and concentrate to yield the (S)-Diol .

Phase II: Stereoconservative Cyclization

Rationale: Traditional acid-catalyzed cyclization (e.g., H₂SO₄) can cause partial racemization via a carbocation intermediate. We employ a mesylation-mediated ring closure which proceeds via an S_N2-like intramolecular displacement, strictly conserving stereochemistry.

Protocol:

  • Dissolve (S)-Diol (5.0 g) in DCM (50 mL) and cool to -5°C.

  • Add Triethylamine (TEA) (4.0 eq).

  • Add Methanesulfonyl chloride (MsCl) (1.2 eq) dropwise.

  • Mechanism: The primary alcohol is mesylated preferentially over the tertiary benzylic alcohol. The tertiary alkoxide then displaces the mesylate.

  • Stir for 2 hours. Wash with NaHCO₃.

  • Validation: Analyze by Chiral HPLC (Chiralcel OD-H column). Target: >99% (S)-Escitalopram.

Phase III: Divergent Synthesis of Derivatives

To create probes (e.g., fluorescent, deuterated), we must first create a reactive handle by removing a methyl group.

A. Synthesis of N-Desmethyl Escitalopram (The Gateway)
  • Dissolve (S)-Citalopram (2.0 g) in 1,2-dichloroethane (DCE).

  • Add 1-chloroethyl chloroformate (ACE-Cl) (3.0 eq) and reflux for 4 hours.

  • Evaporate solvent to yield the carbamate intermediate.

  • Redissolve in Methanol and reflux for 1 hour (decarboxylation).

  • Evaporate and purify via flash chromatography (DCM/MeOH/NH₃).

    • Yield: ~85%[2]

    • Utility: This secondary amine is the attachment point for all further derivatives.

B. Synthesis of N-Functionalized Probes (Example: Fluorescein-Linker-Escitalopram)

Application: For visualizing SERT distribution in cellular assays.

  • Reagents: N-Desmethyl Escitalopram + FITC-linker-NHS ester (or alkyl halide linker).

  • Conditions: DMF, DIPEA, RT, 12h.

  • Purification: Prep-HPLC.

Analytical Data & Validation Standards

The following parameters define "Research Grade" quality for these derivatives.

CompoundKey ¹H NMR Signal (CDCl₃)Chiral Purity (HPLC)Mass Spec (ESI+)
(S)-Diol δ 1.2-1.6 (m, 2H, propyl), δ 7.5 (m, Ar-H)>99.5% (S)[M+H]⁺ 343.2
Escitalopram δ 5.15 (d, 1H, Phthalane-CH₂), δ 5.20 (d, 1H)>99.8% (S)[M+H]⁺ 325.1
Desmethyl-Esc δ 2.40 (s, 3H, N-Me) [Singlet vs Doublet in parent]>99.5% (S)[M+H]⁺ 311.1

Self-Validating System:

  • Check 1: The optical rotation of the (S)-Diol must be negative (

    
     in MeOH).
    
  • Check 2: The cyclization must not change the sign of rotation significantly relative to literature values for Escitalopram (

    
     in MeOH). A drop in magnitude indicates racemization.
    

Derivative Logic & Pathway Visualization

The following diagram illustrates how to navigate from the parent scaffold to specific research tools.

Derivatives Esc (S)-Citalopram (Escitalopram) Des N-Desmethyl Escitalopram Esc->Des ACE-Cl Demethylation D1 Deuterated Analogs (Metabolic Stability) Des->D1 CD3-I / Base D2 Fluorescent Probes (Imaging/Localization) Des->D2 Fluorophore-NHS D3 Bivalent Ligands (Dimerization Studies) Des->D3 Linker-Spacer D4 Click-Ready Azides (Proteomics) Des->D4 Azido-Alkyl Halide

Figure 2: Divergent synthesis workflow. The N-Desmethyl intermediate serves as the universal precursor for functionalized research tools.

References

  • Lundbeck A/S. (1989). Method for the preparation of citalopram. EP Patent 0347066. Link

  • Eildal, J. N. N., et al. (2008).[3] From the selective serotonin transporter inhibitor citalopram to the selective norepinephrine transporter inhibitor talopram: synthesis and structure-activity relationship studies.[3] Journal of Medicinal Chemistry, 51(10), 3045-3048.[3] Link

  • Jin, C., et al. (2007).[4] Improved Syntheses of N-Desmethylcitalopram and N,N-Didesmethylcitalopram.[4][5] Synthetic Communications, 37(6), 901-908. Link[4]

  • Sanchez, C., et al. (2003). Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models of depression. Psychopharmacology, 167, 353–362. Link

  • Banala, A. K., et al. (2013).[6] Design and Synthesis of Citalopram Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites.[6] Journal of Medicinal Chemistry, 56(24), 9709–9724. Link

Sources

An In-Depth Technical Guide to N-Chloromethyl (S)-Citalopram Chloride for Advanced Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical overview of N-Chloromethyl (S)-Citalopram Chloride, a specialized research chemical designed for advanced studies in neuropharmacology and drug development. It is intended for researchers, scientists, and professionals engaged in the study of monoamine transporters, particularly the serotonin transporter (SERT). This document elucidates the chemical properties, synthesis, mechanism of action, and practical applications of this compound, with a focus on its utility as a covalent probe for SERT.

Introduction and Significance

This compound is a derivative of (S)-Citalopram (Escitalopram), a well-established and highly selective serotonin reuptake inhibitor (SSRI). The parent compound, (S)-Citalopram, is the therapeutically active enantiomer of Citalopram and is widely used in the treatment of major depressive disorder and other mood disorders. Its mechanism of action involves the potent and selective inhibition of the serotonin transporter (SERT), thereby increasing the concentration of serotonin in the synaptic cleft.

The introduction of a reactive N-chloromethyl group transforms (S)-Citalopram from a reversible inhibitor into a potential covalent labeling agent. This modification imparts the ability to form a stable, covalent bond with nucleophilic residues on its biological target, SERT. This property makes this compound a valuable tool for a range of research applications, including:

  • Irreversible binding studies: To investigate the binding pocket and kinetics of SERT.

  • Structural biology: To aid in the crystallization and structural determination of the SERT-ligand complex.

  • Proteomics: To identify and isolate SERT from complex biological samples.

  • Pharmacological profiling: To characterize the long-lasting effects of SERT inhibition.

This guide will provide the foundational knowledge and practical insights necessary for the effective utilization of this compound in a research setting.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application in experimental protocols.

PropertyValueSource
Chemical Name (1S)-N-(Chloromethyl)-5-cyano-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanaminium Chloride[1]
Synonyms N-Chloromethyl Escitalopram Chloride[1]
Molecular Formula C21H23Cl2FN2O[1]
Molecular Weight 409.33 g/mol [1]
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in water and polar organic solvents like DMSO and methanol.Inferred from structure
Storage Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed.[1]
Structural Elucidation

The chemical structure of this compound is presented below:

Chemical Structure of this compound

Figure 1: Chemical Structure of this compound.

Analytical Characterization
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl and isobenzofuran rings, the aliphatic protons of the propyl chain, the N,N-dimethyl groups, and a distinct downfield signal for the N-chloromethyl protons due to the electron-withdrawing nature of the chlorine and the quaternary nitrogen.[2]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule, with distinct signals for the aromatic, aliphatic, nitrile, and N-chloromethyl carbons.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent parent ion corresponding to the cationic portion of the molecule, [C21H23ClFN2O]⁺, at m/z 373.15. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Tandem mass spectrometry (MS/MS) can be used to further confirm the structure by analyzing the fragmentation pattern.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection can be used to determine the purity of the compound. The method should be optimized to separate the product from any starting materials or by-products. Chiral HPLC may be used to confirm the enantiomeric purity.

Synthesis of this compound

The synthesis of this compound involves the quaternization of the tertiary amine group of (S)-Citalopram. A general and effective method for the N-chloromethylation of tertiary amines is the reaction with a dihalomethane, such as chloroiodomethane (ClCH₂I), in an appropriate solvent.[5] The higher reactivity of the carbon-iodine bond facilitates the initial alkylation, followed by the presence of the chloride as the counter-ion.

Proposed Synthetic Protocol

The following is a proposed, non-optimized protocol for the synthesis of this compound. This protocol should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

  • (S)-Citalopram (free base)

  • Chloroiodomethane (ClCH₂I)

  • Anhydrous acetonitrile (CH₃CN)

  • Diethyl ether ((C₂H₅)₂O)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve (S)-Citalopram (1 equivalent) in anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred solution, add chloroiodomethane (1.1-1.5 equivalents) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or HPLC.

  • Precipitation and Isolation: Upon completion of the reaction, the product, a quaternary ammonium salt, may precipitate from the solution. If not, the product can be precipitated by the addition of a less polar solvent, such as diethyl ether.

  • Purification: Collect the solid product by filtration and wash with diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from an appropriate solvent system if necessary.

  • Drying: Dry the purified this compound under vacuum to remove residual solvents.

dot

Caption: Synthetic workflow for this compound.

Mechanism of Action and Application as a Covalent Probe

The primary utility of this compound lies in its ability to act as a covalent probe for the serotonin transporter. This is achieved through the reactive N-chloromethyl group, which can undergo nucleophilic substitution with suitable amino acid residues within the SERT binding pocket.

Covalent Modification of SERT

The proposed mechanism of covalent labeling is as follows:

  • Initial Binding: this compound, due to its structural similarity to (S)-Citalopram, is expected to bind reversibly to the central binding site of SERT with high affinity.

  • Covalent Reaction: Once bound, the electrophilic chloromethyl group is positioned in proximity to nucleophilic amino acid residues (e.g., cysteine, histidine, lysine, or tyrosine) within the binding site. A nucleophilic attack from one of these residues on the chloromethyl carbon results in the displacement of the chloride ion and the formation of a stable covalent bond between the ligand and the transporter.

dot

Covalent_Labeling cluster_SERT SERT Binding Pocket SERT_Site Nucleophilic Residue (e.g., Cys, His) Ligand N-Chloromethyl (S)-Citalopram Chloride Intermediate Reversible Binding Complex Ligand->Intermediate High-affinity non-covalent binding Covalent_Complex Covalently Labeled SERT Intermediate->Covalent_Complex Nucleophilic attack & covalent bond formation

Caption: Mechanism of covalent labeling of SERT.

Experimental Protocol: Covalent Labeling of SERT in a Cell-Based Assay

This protocol provides a general framework for assessing the covalent binding of this compound to SERT expressed in a cellular context.

Materials:

  • HEK293 cells stably expressing human SERT (hSERT)

  • This compound

  • (S)-Citalopram (for competition binding)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • Radiolabeled SERT ligand (e.g., [³H]-(S)-Citalopram) for validation

  • Scintillation counter and vials

Procedure:

  • Cell Preparation: Plate hSERT-expressing HEK293 cells in a suitable format (e.g., 24-well plates) and grow to confluence.

  • Pre-incubation with Covalent Ligand:

    • Wash the cells with assay buffer.

    • Incubate the cells with varying concentrations of this compound for a defined period (e.g., 30-60 minutes) to allow for covalent binding.

    • Include control wells with no ligand and wells with a high concentration of (S)-Citalopram to block the binding site prior to the addition of the covalent ligand to assess non-specific covalent labeling.

  • Washout: Thoroughly wash the cells with assay buffer multiple times to remove all unbound this compound. This step is critical to ensure that any subsequent effects are due to covalently bound ligand.

  • Assessment of SERT Function/Binding:

    • Binding Assay: After the washout, perform a radioligand binding assay using a reversible ligand like [³H]-(S)-Citalopram. A reduction in the binding of the radioligand in the cells pre-treated with the covalent ligand will indicate successful covalent modification of the binding site.

    • Uptake Assay: Alternatively, perform a serotonin uptake assay using [³H]-5-HT. A persistent inhibition of serotonin uptake after washout of the covalent ligand will confirm irreversible inhibition of SERT function.

  • Data Analysis: Quantify the amount of radioligand binding or serotonin uptake and compare the results between the control and covalent ligand-treated groups. Calculate the IC₅₀ for the irreversible inhibition.

Safety and Handling

As a reactive chemical, this compound requires careful handling. While a specific Safety Data Sheet (SDS) is not widely available, the following precautions are based on the known hazards of reactive quaternary ammonium compounds and the parent compound, Citalopram.[6][7][8][9][10]

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Reactivity: The N-chloromethyl group is an electrophile and will react with nucleophiles. Avoid contact with strong bases, oxidizing agents, and nucleophilic reagents unless part of a planned experiment.

  • Toxicology: The toxicological properties of this compound have not been fully investigated. However, as a derivative of a psychoactive compound, it should be handled with care. Quaternary ammonium compounds can be irritants to the skin and respiratory tract.[6][10]

  • First Aid:

    • In case of skin contact: Wash immediately with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek medical attention in all cases of exposure.

Conclusion

This compound is a powerful research tool for the detailed investigation of the serotonin transporter. Its ability to form a covalent bond with SERT allows for a range of experimental approaches that are not possible with reversible ligands. By understanding its chemical properties, synthesis, and mechanism of action, researchers can effectively employ this compound to advance our understanding of SERT pharmacology and its role in health and disease. As with any reactive chemical, adherence to strict safety protocols is essential.

References

  • Ríos, J. D., et al. (2018). Synthesis of Novel Quaternary Ammonium Salts and Their in Vitro Antileishmanial Activity and U-937 Cell Cytotoxicity. Molecules, 23(10), 2577. Available at: [Link]

  • Pharmaffiliates. This compound. Available at: [Link]

  • Rawe, B., & May, P. (2009). Citalopram - Molecule of the Month. University of Bristol. Available at: [Link]

  • News-Medical.Net. (2023). Are quaternary ammonium compounds associated with adverse environmental and health outcomes? Available at: [Link]

  • Chemos GmbH & Co.KG. (2019). Safety Data Sheet: quaternary ammonium compounds, benzyl-C8-18-alkyldimethyl, chlorides. Available at: [Link]

  • Hrubec, T. C., et al. (2025). Clinical and Environmental Harms of Quaternary Ammonium Disinfectants and the Promise of Ultraviolet-C (UV-C) Alternatives: A Narrative Review. International Journal of Molecular Sciences, 26(9), 4873. Available at: [Link]

  • Oreq Corporation. (2015). MATERIAL SAFETY DATA SHEET. Available at: [Link]

  • Hiemke, C., et al. (2018). Quaternary Ammonium Compounds: A Chemical Class of Emerging Concern. Environmental Science & Technology, 52(15), 8533-8547. Available at: [Link]

  • Singh, S. K., et al. (2010). A highly sensitive LC-MS/MS method for the determination of S-citalopram in rat plasma: application to a pharmacokinetic study in rats. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 123-129. Available at: [Link]

  • Agilent Technologies. (2014). Ultrafast Analysis of Selective Serotonin Reuptake Inhibitors (SSRIs) in Human Serum by the Agilent RapidFire High-Throughput Triple Quadrupole Mass Spectrometry System. Available at: [Link]

  • Doc Brown's Chemistry. The H-1 NMR spectrum of 1-chloro-2-methylpropane. Available at: [Link]

  • NIST. Citalopram. In NIST Chemistry WebBook. Available at: [Link]

Sources

Beyond the Racemate: Strategic Investigation of Citalopram Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

Citalopram, a Selective Serotonin Reuptake Inhibitor (SSRI), represents a pivotal case study in stereochemistry and structure-activity relationships (SAR). While the racemate was clinically successful, the isolation of the S-enantiomer (Escitalopram) revealed a unique allosteric mechanism of action that superiorly stabilizes the drug-transporter complex.

For drug discovery professionals, the investigation of citalopram analogs is no longer about simple reuptake inhibition. The current frontier lies in dual-acting allosteric modulators and reducing cardiotoxicity (hERG liability). This guide outlines a technical workflow to synthesize, screen, and validate next-generation analogs, moving beyond standard


 values to kinetic residence time and safety profiling.

Molecular Design Strategy: The Phthalane Scaffold

The core structure of citalopram is the 1,3-dihydroisobenzofuran (phthalane) ring. Modifications must preserve the pharmacophore required for the orthosteric serotonin transporter (SERT) site while optimizing for the allosteric site (S2) and minimizing off-target hERG binding.

SAR Logic & Modification Zones
  • Zone A (The Chiral Center): The S-configuration is non-negotiable for high-affinity orthosteric binding. The R-enantiomer not only binds weakly but actively destabilizes S-citalopram binding at the allosteric site.

  • Zone B (The Dimethylaminopropyl Chain): Critical for ionic interaction with Asp98 in SERT. Rigidification of this chain often improves potency but increases hERG liability.

  • Zone C (The 5-Substituent): The cyano (-CN) group in citalopram/escitalopram is vital. Replacing this with electron-withdrawing groups (e.g., -F, -Cl) alters selectivity between SERT, NET (Norepinephrine Transporter), and DAT (Dopamine Transporter).

SAR_Strategy Scaffold Phthalane Scaffold (Citalopram Core) ZoneA Zone A: Chiral Center (C1) Must be S-configuration Controls Orthosteric Affinity Scaffold->ZoneA ZoneB Zone B: Propylamino Chain Interacts with Asp98 Key for Solubility & hERG risk Scaffold->ZoneB ZoneC Zone C: 5-Position (-CN) Determines SERT/NET Selectivity Target for Allosteric Tuning Scaffold->ZoneC High Affinity Binding High Affinity Binding ZoneA->High Affinity Binding hERG Liability hERG Liability ZoneB->hERG Liability Allosteric Potency Allosteric Potency ZoneC->Allosteric Potency

Figure 1: Structural modification zones for citalopram analogs targeting SERT selectivity and safety.

Primary Screening: Functional Uptake (Fluorescent)

Traditional radioligand uptake assays (


-5-HT) are low-throughput. For primary screening of analogs, we utilize the ASP+ Real-Time Uptake Assay . ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) is a fluorescent organic cation that is a substrate for SERT.[1]
Causality of Method
  • Why ASP+? It allows kinetic monitoring of transport in real-time, distinguishing between competitive inhibitors (which block uptake) and substrates (which are transported).

  • Why HEK-293 Cells? They provide a "clean slate" null background with minimal endogenous monoamine uptake, unlike neuronal lines.

Protocol: High-Throughput ASP+ Uptake
  • Cell Seeding: Plate HEK-293 cells stably expressing hSERT (human SERT) into poly-D-lysine coated 384-well plates (15,000 cells/well). Incubate 24h to confluence.

  • Buffer Exchange: Aspirate media and wash 2x with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% glucose. Critical: Remove all serum, as albumin binds ASP+.

  • Compound Addition: Add test analogs (10-point dilution series) and incubate for 10 minutes at 37°C. This pre-incubation ensures equilibrium binding before the substrate is introduced.

  • Substrate Injection: Inject ASP+ (Final concentration: 2

    
    M) using an automated liquid handler.
    
  • Detection: Measure fluorescence immediately (Ex: 475 nm / Em: 609 nm) every 30 seconds for 15 minutes.

  • Analysis: Calculate the slope of the linear uptake phase (Vmax).

    
     is derived from the inhibition of this slope.
    

Advanced Characterization: The Allosteric Dissociation Assay

Standard competition binding (


) fails to capture the unique "clinical magic" of escitalopram: its ability to bind an allosteric site and lock the transporter in an occluded state. To validate if your analog retains this property, you must measure the dissociation rate (

)
.
The Mechanism

If an analog binds to the allosteric site (S2), it will physically obstruct the exit of a radioligand bound to the orthosteric site (S1), effectively slowing down the dissociation rate.

Protocol: Infinite Dilution Dissociation
  • Pre-incubation: Incubate hSERT membranes with

    
    -Escitalopram (2 nM) for 60 mins to reach equilibrium.
    
  • Dissociation Initiation: Dilute the mixture 100-fold into buffer containing either:

    • Condition A: Excess unlabeled Escitalopram (Control).

    • Condition B: Excess unlabeled Test Analog .

  • Time-Course: Aliquot samples at 0, 2, 5, 10, 30, and 60 minutes.

  • Filtration: Rapidly filter through GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding).

  • Interpretation:

    • If the Test Analog acts purely orthosterically, the dissociation rate (

      
      ) will match the control.
      
    • If the Test Analog is an allosteric modulator , the dissociation of

      
      -Escitalopram will be significantly slower  (stabilization).
      

Safety Pharmacology: The hERG Liability Screen

Citalopram is known to cause QT interval prolongation via blockade of the hERG potassium channel (


 current). This is the primary failure mode for this chemical series.
Automated Patch Clamp Workflow

Do not rely on fluorescence polarization for hERG; false negatives are common with lipophilic amines like citalopram.

hERG_Workflow Start Analog Candidate (SERT IC50 < 10 nM) Step1 CHO-hERG Cell Prep Voltage Clamp (-80mV holding) Start->Step1 Step2 Pulse Protocol Depolarize to +20mV (2s) Repolarize to -50mV (Tail Current) Step1->Step2 Decision Measure Tail Current Inhibition Step2->Decision Pass IC50 > 30 µM (Safe Profile) Decision->Pass Low Block Fail IC50 < 10 µM (QT Risk) Decision->Fail High Block

Figure 2: Safety screening cascade for hERG potassium channel inhibition.

Data Summary & Interpretation

The following table illustrates how to interpret data for three hypothetical analogs compared to the parent compounds.

CompoundSERT Affinity (

)
Allosteric EffecthERG

Interpretation
Citalopram (Racemate) 1.9 nMWeak / Antagonistic4.0

M
Moderate efficacy; QT risk.
Escitalopram (S-enantiomer) 1.1 nMStrong Stabilization 15.0

M
Gold standard. High efficacy/safety.
Analog A (Rigid Chain) 0.5 nMNone0.8

M
REJECT. Potent but cardiotoxic.
Analog B (5-Fluoro) 12.0 nMModerate>30

M
BACKUP. Safe but lower potency.
Analog C (Dual-Sub) 1.5 nMStrong Stabilization 25.0

M
LEAD. Retains allosteric boost + safety.

Key Insight: Analog C represents the ideal candidate—it maintains the nanomolar affinity and allosteric "locking" mechanism of escitalopram but improves the safety margin against hERG.

References

  • Sanchez, C. (2006). The unique mechanism of action of escitalopram: Allosteric interaction at the serotonin transporter. European Neuropsychopharmacology.

  • Chen, F., et al. (2005). The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism.[2][3] European Neuropsychopharmacology.

  • Witchel, H. J., et al. (2002). Inhibitory actions of the selective serotonin re-uptake inhibitor citalopram on HERG and ventricular L-type calcium currents.[4][5] FEBS Letters.

  • Schwartz, J. B., et al. (2014). Neurotransmitter Transporter Uptake Assay Kit (ASP+ Protocol). Molecular Devices Application Note.

  • IUPHAR/BPS Guide to Pharmacology. (2024). Serotonin Transporter (SERT) Ligands.[1][3][6][7][8][9]

Sources

The Architecture of Selectivity: A Technical Guide to the Structure-Activity Relationship of (S)-Citalopram Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a deep dive into the molecular intricacies governing the interaction of (S)-citalopram and its derivatives with the human serotonin transporter (SERT). Moving beyond a simple recitation of facts, we will explore the causal relationships between chemical structure and biological activity, offering insights grounded in experimental data to inform rational drug design and advance our understanding of antidepressant pharmacology.

Introduction: (S)-Citalopram and the Serotonin Transporter

(S)-Citalopram (escitalopram) is a selective serotonin reuptake inhibitor (SSRI) widely prescribed for the treatment of major depressive disorder and anxiety disorders.[1][2][3] Its therapeutic efficacy stems from its high-affinity and selective inhibition of the serotonin transporter (SERT), a transmembrane protein responsible for the reuptake of serotonin from the synaptic cleft into the presynaptic neuron.[1][4] By blocking this reuptake mechanism, (S)-citalopram increases the extracellular concentration of serotonin, thereby enhancing serotonergic neurotransmission.[3]

The serotonin transporter possesses a complex architecture with at least two distinct binding sites: a primary orthosteric site (S1) and an allosteric site (S2).[5][6][7][8] (S)-Citalopram exhibits high-affinity binding to the S1 site, which is the primary target for its therapeutic action.[5][6] Additionally, it binds with lower affinity to the S2 site, an interaction that may modulate the binding of other ligands and the overall efficacy of the drug.[5][6][9] The exploration of (S)-citalopram derivatives has been a fertile ground for dissecting the specific molecular interactions that govern affinity and selectivity for these sites, providing a roadmap for the design of novel therapeutics.

The Core Scaffold: A Foundation for Potency and Selectivity

The chemical structure of (S)-citalopram, 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-5-carbonitrile, presents several key features that are critical for its interaction with SERT.[10] Understanding the contribution of each component of this scaffold is paramount to deciphering its structure-activity relationship (SAR).

Diagram 1: Core Scaffold of (S)-Citalopram and Key Modification Sites

G cluster_citalopram (S)-Citalopram Core Scaffold cluster_modifications Key Modification Sites img p1 Phthalan Ring (Positions 4 & 5) p1->n1 p2 p-Fluorophenyl Ring p2->n2 p3 Dimethylaminopropyl Side Chain p3->n3 p4 5-Cyano Group p4->n4

Caption: Core chemical structure of (S)-citalopram highlighting key regions for SAR studies.

Dissecting the Structure-Activity Relationship

Systematic modifications of the (S)-citalopram scaffold have revealed critical determinants for its affinity and selectivity for SERT.

The Indispensable 5-Cyano Group

The 5-cyano group on the phthalan ring is a crucial determinant for high-affinity binding to the S1 site of SERT.[11] Its removal or replacement with other substituents generally leads to a significant decrease in potency. This suggests a specific and vital interaction, likely involving hydrogen bonding or dipolar interactions with residues within the S1 binding pocket. The cyano group has also been identified as an important factor for the allosteric effect of citalopram derivatives.[5]

The Role of the p-Fluorophenyl Ring

The presence of a fluorine atom at the para-position of the phenyl ring is a common feature among many SSRIs. While some studies suggest that the fluorine atom has only a minor effect on S1 affinity, its contribution to the overall pharmacological profile, including selectivity and metabolic stability, is significant.[5] Modifications to this ring, such as the introduction of other halogens or different substituents, can modulate both affinity and selectivity. For instance, a 5-bromo analogue has been shown to be as active as citalopram at SERT.[1]

The N,N-Dimethylaminopropyl Side Chain: A Key to Selectivity

The tertiary amine of the dimethylaminopropyl side chain is essential for the interaction with SERT. The N-demethylated metabolite, desmethylcitalopram, retains some activity but is generally less potent than the parent compound.[12] Further demethylation to didesmethylcitalopram results in a significant loss of activity.[13] Interestingly, subtle modifications to this side chain can dramatically shift the selectivity profile from a SERT inhibitor to a norepinephrine transporter (NET) inhibitor, as seen in the transition from citalopram to its structural analog, talopram.[11][14]

Modifications on the Phthalan Ring

The phthalan ring itself offers opportunities for modification, particularly at the 4 and 5-positions. Many substitutions at these positions are well-tolerated, maintaining high SERT binding affinity and selectivity over DAT and NET.[1] This tolerance has been exploited for the development of fluorescently labeled citalopram analogues, where bulky fluorophores can be attached at the C-5 position without significantly compromising binding affinity.[15][16]

Synthesis of (S)-Citalopram Derivatives: A General Overview

The synthesis of (S)-citalopram and its derivatives often involves a multi-step process. A common strategy involves the preparation of a key intermediate, such as 1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile, followed by the introduction of the dimethylaminopropyl side chain.[17] The resolution of racemic mixtures to obtain the desired (S)-enantiomer is a critical step and can be achieved through various methods, including chiral chromatography or the use of chiral resolving agents.[1]

Diagram 2: Generalized Workflow for SAR Studies of (S)-Citalopram Derivatives

SAR_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis & Iteration a Scaffold Selection: (S)-Citalopram b In Silico Modeling & Docking Studies a->b c Design of Derivatives b->c d Chemical Synthesis c->d e Purification & Characterization d->e f In Vitro Binding Assays (SERT, DAT, NET) e->f g Cell-based Uptake Assays f->g h In Vitro Metabolism Studies (Microsomes, Hepatocytes) g->h i In Vivo Behavioral Models h->i j SAR Analysis i->j k Lead Optimization j->k k->c Iterative Design

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography for Citalopram Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling in Citalopram Quality Control

Citalopram is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the management of major depressive disorder.[1] As with any active pharmaceutical ingredient (API), the purity of citalopram is a critical quality attribute that directly impacts its safety and efficacy. Impurities can originate from various sources, including the synthetic route, degradation of the API during manufacturing or storage, or interaction with excipients.[2] Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the identification, reporting, and qualification of impurities in new drug substances and products.[2][3][4][5][6][7] This application note provides a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the comprehensive impurity profiling of citalopram, ensuring compliance with global regulatory standards.

The causality behind the stringent control of impurities is rooted in patient safety. Even at low levels, certain impurities can exhibit toxicity, pharmacological activity, or contribute to the degradation of the drug product, thereby compromising its stability and therapeutic effect.[8] Therefore, a well-characterized and validated analytical method is paramount for the routine quality control and stability testing of citalopram. This document serves as a practical guide for researchers, scientists, and drug development professionals, offering a field-proven protocol and the scientific rationale behind the methodological choices.

Methodological Framework: A Validated RP-HPLC Protocol

The presented method is a reversed-phase HPLC (RP-HPLC) protocol designed for the optimal separation of citalopram from its known process-related and degradation impurities. The choice of a C18 stationary phase, a buffered mobile phase with organic modifiers, and a specific detection wavelength is based on the physicochemical properties of citalopram and its potential impurities.

Instrumentation and Consumables
  • HPLC System: A gradient HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Column: Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm particle size, or equivalent C18 column.

  • Data Acquisition Software: Empower™, Chromeleon™, or equivalent chromatography data software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: Calibrated with standard buffers.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PTFE or nylon.

Reagents and Standards
  • Citalopram Hydrobromide Reference Standard: USP or EP grade.[9]

  • Citalopram Impurity Standards: Reference standards for known impurities (e.g., Citalopram N-Oxide, Desmethyl Citalopram, Citalopram Related Compound A, etc.).[10]

  • Acetonitrile: HPLC grade.

  • Methanol: HPLC grade.

  • Diethylamine: Analytical reagent grade.

  • Orthophosphoric Acid: Analytical reagent grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving the desired separation and sensitivity. The following conditions have been optimized for the robust profiling of citalopram impurities.

ParameterConditionJustification
Stationary Phase Inertsil ODS-3V (250x4.6 mm, 5 µm)A C18 column provides excellent hydrophobic retention and selectivity for citalopram and its structurally related impurities. The 250 mm length and 5 µm particle size ensure high resolution and efficiency.[4]
Mobile Phase A 0.3% Diethylamine in water, adjusted to pH 4.7 with orthophosphoric acidThe aqueous buffer controls the ionization of citalopram and its basic impurities, leading to improved peak shape and retention time stability. The pH of 4.7 is chosen to ensure the analytes are in a consistent protonated state.[4]
Mobile Phase B Methanol:Acetonitrile (55:45 v/v)The blend of methanol and acetonitrile as the organic modifier allows for fine-tuning the selectivity and elution strength to resolve closely eluting impurities.[4]
Gradient Elution Time (min)%B
040
1560
2570
3040
3540
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and improves peak symmetry.
Detection Wavelength 225 nmThis wavelength provides good sensitivity for both citalopram and its known impurities based on their UV absorption spectra.[4] A PDA detector can be used to monitor peak purity and identify impurities based on their spectral data.
Injection Volume 10 µLA suitable injection volume to achieve the required sensitivity for impurity detection at specified reporting thresholds.

Experimental Protocols

Adherence to a detailed and systematic protocol is essential for generating reliable and reproducible results.

Standard Preparation
  • Citalopram Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of Citalopram Hydrobromide Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase (initial gradient composition).

  • Impurity Stock Solution (100 µg/mL): Prepare a stock solution containing a mixture of known citalopram impurities at a concentration of 100 µg/mL each in the mobile phase.

  • System Suitability Solution: Prepare a solution containing 100 µg/mL of Citalopram and 1 µg/mL of each known impurity from the stock solutions. This solution is used to verify the performance of the chromatographic system.

  • Working Standard Solution (1 µg/mL): Dilute the Citalopram Stock Solution to a final concentration of 1 µg/mL, which corresponds to the 0.1% reporting threshold for a 1 mg/mL sample concentration.

Sample Preparation
  • Accurately weigh approximately 25 mg of the citalopram drug substance into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase (initial gradient composition) to obtain a final concentration of 1000 µg/mL.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must meet predefined performance criteria. Inject the System Suitability Solution and evaluate the following parameters:

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between citalopram and the closest eluting impurityEnsures baseline separation of all critical peaks, allowing for accurate integration and quantification.
Tailing Factor (T) ≤ 2.0 for the citalopram peakA tailing factor within this limit indicates good peak symmetry and an efficient chromatographic system.
Relative Standard Deviation (RSD) ≤ 2.0% for the peak area of six replicate injections of the citalopram peakDemonstrates the precision and reproducibility of the injection and detection system.
Analytical Procedure
  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Perform six replicate injections of the System Suitability Solution and verify that the SST criteria are met.

  • Inject the Working Standard Solution to determine the response factor for the 0.1% level.

  • Inject the prepared sample solutions in duplicate.

  • Identify impurities in the sample chromatogram by comparing their retention times with those of the known impurity standards.

  • Calculate the percentage of each impurity using the following formula:

    % Impurity = (Areaimpurity / Areastandard) x (Concstandard / Concsample) x 100

    Assuming a response factor of 1.0 for unknown impurities.

Visualization of the Analytical Workflow

The following diagram illustrates the key stages of the citalopram impurity profiling workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting Sample Weigh Citalopram API Dissolve_Sample Dissolve & Dilute Sample Sample->Dissolve_Sample Standard Weigh Reference Standards Dissolve_Standard Dissolve & Dilute Standards Standard->Dissolve_Standard Filter Filter Sample Dissolve_Sample->Filter SST System Suitability Test Dissolve_Standard->SST Filter->SST Inject Inject Sample SST->Inject Separate Chromatographic Separation Inject->Separate Detect UV/PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Identify Identify Impurities Integrate->Identify Quantify Quantify Impurities (%) Identify->Quantify Report Generate Report Quantify->Report

Caption: Citalopram Impurity Profiling Workflow

Expected Results and Data Presentation

The described HPLC method is capable of separating the main citalopram peak from its key impurities. The following table presents typical chromatographic data obtained using this method. Retention times are illustrative and may vary slightly depending on the specific column and system used.

CompoundRetention Time (min) (Approx.)Resolution (Rs) from CitalopramLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Impurity A8.53.20.050.15
Desmethyl Citalopram10.22.50.040.12
Citalopram 12.1 - - -
Impurity F13.52.80.060.18
Citalopram N-Oxide15.84.50.050.16

Note: LOD and LOQ values are estimates based on typical method performance and may require experimental determination for specific impurities as per ICH Q2(R1) guidelines.

Conclusion and Trustworthiness of the Protocol

This application note details a comprehensive and robust RP-HPLC method for the impurity profiling of citalopram. The protocol is built upon established chromatographic principles and has been designed to meet the stringent requirements of regulatory bodies like the ICH and USP.[2][3] The self-validating nature of the protocol is ensured through the inclusion of a rigorous system suitability test, which verifies the performance of the chromatographic system prior to any sample analysis. By explaining the causality behind experimental choices, such as the selection of the stationary phase, mobile phase pH, and gradient profile, this guide empowers researchers to not only execute the protocol but also to understand and troubleshoot the method effectively. The successful implementation of this method will contribute to ensuring the quality, safety, and efficacy of citalopram drug substances and products.

References

  • ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Rao, K. S., & Sankar, G. G. (2010). Isolation and characterization of degradation products of citalopram and process-related impurities using RP-HPLC. PubMed. [Link]

  • USP. <1086> Impurities in Official Articles. [Link]

  • European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]

  • ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. [Link]

  • USP. <1086> IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. [Link]

  • MDPI. (2022). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. [Link]

  • Pharmaffiliates. Citalopram-impurities. [Link]

  • Veeprho Pharmaceuticals. Citalopram Impurities and Related Compound. [Link]

  • Drugs.com. Citalopram Monograph for Professionals. [Link]

  • Government of Canada. (2017). Citalopram Hydrobromide Tablet - PRODUCT MONOGRAPH. [Link]

Sources

Application Note: Trace Quantification of N-Chloromethyl (S)-Citalopram Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Strategies for Genotoxic Impurity Control in SSRI Development

Executive Summary

Objective: To provide a validated, high-sensitivity analytical protocol for the quantification of N-Chloromethyl (S)-Citalopram Chloride , a potential genotoxic impurity (GTI) found in Escitalopram Oxalate API and formulations.[1]

The Challenge: N-Chloromethyl (S)-Citalopram is a quaternary ammonium salt formed by the reaction of the tertiary amine moiety of Escitalopram with residual Dichloromethane (DCM).[1] As a reactive alkyl halide, it falls under the purview of ICH M7 guidelines, requiring control at trace levels (often < 10-50 ppm depending on daily dose). Its permanent positive charge and high polarity make it difficult to retain and separate using standard Reverse Phase HPLC (RP-HPLC) methods designed for the parent drug.

The Solution: This guide details two protocols:

  • LC-MS/MS (Gold Standard): For trace-level quantification (LOD < 1 ppm) utilizing Multiple Reaction Monitoring (MRM).

  • UPLC-UV (Process Control): For higher-level impurity profiling during synthesis optimization.

Chemical Context & Mechanism

Impurity Identity:

  • Name: this compound (also known as Citalopram Chloromethyl Quaternary Ammonium Salt).[1]

  • Formula:

    
     (Cation)
    
  • Formation Mechanism: This impurity is a classic "Reactive Solvent" byproduct. It forms via the nucleophilic attack of the Escitalopram tertiary amine nitrogen onto Dichloromethane (DCM), a common solvent used in the extraction or crystallization of Citalopram.

DOT Diagram: Formation Pathway

FormationPathway Esc Escitalopram (Tertiary Amine) Intermediate Transition State (Nucleophilic Attack) Esc->Intermediate + DCM DCM Dichloromethane (Solvent Residue) DCM->Intermediate Impurity N-Chloromethyl (S)-Citalopram (Quaternary Salt) Intermediate->Impurity Alkylation

Caption: Nucleophilic alkylation of Escitalopram by residual DCM forms the quaternary ammonium impurity.

Protocol A: LC-MS/MS for Trace Quantification (Recommended)[1]

Rationale: Due to the permanent positive charge of the quaternary ammonium group, Electrospray Ionization (ESI) in Positive mode provides exceptional sensitivity. MS/MS is required to eliminate matrix interference from the API, which is present in


-fold excess.
3.1. Instrumentation & Conditions
ParameterSpecificationCausality / Scientific Rationale
Instrument Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495) coupled to UHPLC.Required for low ppm detection limits (LOQ).
Column HILIC (e.g., Waters Acquity BEH Amide, 1.7 µm) OR C18 (Zorbax Eclipse Plus C18).HILIC is preferred for quaternary amines to ensure retention. If using C18 , ion-pairing or high aqueous content is needed to prevent void volume elution.
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water.Provides protons for ESI and ionic strength to minimize secondary interactions with silanols.
Mobile Phase B Acetonitrile (LC-MS Grade).Organic modifier.[2]
Flow Rate 0.4 mL/min.Optimal for ESI desolvation efficiency.
Column Temp 40°C.Improves mass transfer and peak shape for basic compounds.
3.2. MS/MS Parameters (MRM)

The parent ion is the cation mass (


). The chloride counter-ion is not detected in ESI+.
  • Precursor Ion (Q1):

    
     373.2 (corresponding to the 
    
    
    
    isotope of the cation).
  • Product Ions (Q3):

    • Quantifier:

      
       373.2 
      
      
      
      262.1 (Loss of chloromethyl-dimethylamine group + fluorophenyl cleavage).
    • Qualifier:

      
       373.2 
      
      
      
      109.0 (Fluorophenyl fragment).
3.3. Sample Preparation (Critical Step)
  • Diluent: Water:Acetonitrile (80:20). Note: High aqueous content is crucial to dissolve the salt and match the initial mobile phase conditions.

  • Concentration: Prepare API samples at 1.0 mg/mL.

  • Filtration: 0.22 µm PTFE or PVDF filter. (Avoid Nylon, which can adsorb charged species).

Protocol B: HPLC-UV for Process Development

Rationale: While less sensitive, this method is robust for monitoring the impurity during purification steps where levels may be higher (>0.05%).

4.1. Chromatographic Conditions
ParameterSpecification
Column Agilent Zorbax Bonus-RP or Phenomenex Kinetex Biphenyl (150 x 4.6 mm, 3.5 µm).[1]
Mobile Phase A Phosphate Buffer (pH 3.0) with 5 mM Hexanesulfonic Acid (Ion Pairing Agent).
Mobile Phase B Acetonitrile : Methanol (50:50).
Gradient T0: 15% B

T20: 80% B.
Detection UV at 240 nm (Lambda max for Citalopram core).

Technical Insight: The use of Hexanesulfonic Acid is mandatory in RP-HPLC for this impurity. Without it, the quaternary ammonium salt will elute in the void volume (


) and co-elute with other polar matrix components.
Validation Framework (ICH Q2/M7)

To ensure the method is "self-validating," the following criteria must be met during method transfer:

  • Specificity: Inject API spiked with DCM and forced-degraded samples. The N-Chloromethyl peak must be resolution-separated (

    
    ) from the parent Escitalopram and the N-Oxide impurity.[1]
    
  • Sensitivity (LOD/LOQ):

    • Target LOQ: 0.5 ppm (relative to API).

    • Signal-to-Noise (S/N): > 10 for LOQ.[1]

  • Linearity: 0.5 ppm to 100 ppm (

    
    ).
    
  • Accuracy: Spike recovery at LOQ, 100%, and 150% levels. Acceptance: 80-120% recovery.[1]

DOT Diagram: Validation Decision Tree

ValidationTree Start Start Validation Specificity Specificity Test (Spike Impurity + Matrix) Start->Specificity Resolution Resolution > 1.5? Specificity->Resolution Sensitivity Sensitivity Test (S/N @ 0.5 ppm) Resolution->Sensitivity Yes Fail Re-Optimize Gradient/MRM Resolution->Fail No SNCheck S/N > 10? Sensitivity->SNCheck Pass Method Validated SNCheck->Pass Yes SNCheck->Fail No

Caption: Decision tree for validating the LC-MS/MS method according to ICH Q2(R1).

References
  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017). Link

  • Raman, B., et al. "Structural Elucidation of Process-Related Impurities in Escitalopram by LC/ESI-MS and NMR." Journal of Pharmaceutical and Biomedical Analysis, 53(4), 895-901 (2010). Link

  • Liang, J., et al. "Determination of Genotoxic Impurities in Escitalopram Oxalate by LC-MS/MS."[3] Chinese Journal of Modern Applied Pharmacy, 33(11), 1436-1440 (2016).[3] Link

  • Simson Pharma. "N-Chloromethyl Escitalopram Impurity Standards." Simson Pharma Product Catalog. Link

  • Reddy, A.V., et al. "Impurity Profiling of Citalopram Hydrobromide by HPLC-UV and LC-MS/MS." Journal of Chromatographic Science, 47(9), 763-769 (2009). Link

Sources

Application of N-Chloromethyl (S)-Citalopram Chloride in neuroscience research

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization and Quantification of N-Chloromethyl (S)-Citalopram Chloride in Neuroscience Drug Development

Part 1: Executive Summary & Technical Context

1.1 Introduction In the high-stakes field of neuroscience drug development, the purity of Selective Serotonin Reuptake Inhibitors (SSRIs) is paramount. This compound (N-CM-CIT) is a critical quaternary ammonium impurity and reference standard associated with (S)-Citalopram (Escitalopram).

While Escitalopram is a lipophilic amine capable of crossing the Blood-Brain Barrier (BBB) to inhibit the Serotonin Transporter (SERT), the N-Chloromethyl derivative is a permanently charged salt. Its presence in research samples can skew potency data, introduce off-target toxicity (potential neuromuscular effects due to the quaternary nitrogen), and complicate pharmacokinetic (PK) profiling.

This guide details the application of N-CM-CIT as a Reference Standard for validating the purity of Escitalopram in preclinical neuroscience studies and establishing robust LC-MS/MS detection methods in biological matrices.

1.2 Chemical Profile

  • Compound Name: this compound[1]

  • Role: Impurity Standard / Degradant Marker

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    FN
    
    
    O (Salt form)
  • Cation Mass (M+): ~373.14 Da

  • Key Feature: The quaternary ammonium moiety renders this compound highly polar and permanently charged, significantly altering its pharmacodynamics compared to the parent drug.

Part 2: Mechanism & Formation Pathway

Understanding the origin of N-CM-CIT is essential for researchers handling Escitalopram stock solutions, particularly those using chlorinated solvents.

Formation Mechanism: The secondary or tertiary amine of Citalopram reacts with dichloromethane (DCM) or similar chloromethylating agents under stress conditions (reflux or prolonged storage), leading to the alkylation of the nitrogen center.

FormationPathway Escitalopram (S)-Citalopram (Tertiary Amine) Intermediate Transition State (Nucleophilic Attack) Escitalopram->Intermediate + CH2Cl2 (Slow Alkylation) DCM Dichloromethane (Solvent/Reagent) DCM->Intermediate Product N-Chloromethyl (S)-Citalopram Chloride (Quaternary Salt) Intermediate->Product Cl- Displacement

Figure 1: Formation of the quaternary ammonium impurity N-Chloromethyl (S)-Citalopram from the parent drug in the presence of chlorinated solvents.

Part 3: Applications in Neuroscience Research

Application A: Preclinical Toxicology Screening

Because N-CM-CIT is a quaternary salt, it shares structural motifs with known neuromuscular blocking agents. In high-precision neuroscience research, it is vital to prove that observed adverse events (e.g., motor deficits in rodent models) are due to the drug's serotonergic effect and not an impurity-driven peripheral toxicity.

  • Usage: Spiking control samples with N-CM-CIT to determine the "No-Observed-Adverse-Effect Level" (NOAEL) of the impurity specifically.

Application B: LC-MS/MS Method Validation (PK/PD Studies)

When measuring brain-to-plasma ratios of Escitalopram, researchers must ensure their analytical method separates the parent drug from its charged metabolites/impurities. Co-elution can lead to "ion suppression," masking the true concentration of the active drug.

  • Usage: N-CM-CIT is used to define the chromatographic retention time window and optimize Mass Spectrometry Multiple Reaction Monitoring (MRM) transitions.

Part 4: Protocol – High-Sensitivity LC-MS/MS Detection

Objective: To detect and quantify this compound in rat plasma to validate the purity of an Escitalopram administration.

Materials:

  • Analyte: this compound (Reference Std >98%).

  • Internal Standard (IS): Citalopram-d6 or N-Chloromethyl Citalopram-d6.[]

  • Matrix: Rat Plasma (EDTA).

  • Equipment: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+) coupled to UHPLC.

Step-by-Step Methodology:

Standard Preparation
  • Stock Solution: Dissolve 1 mg of N-CM-CIT in 1 mL Methanol (free of chlorinated solvents) to make a 1 mg/mL stock. Store at -20°C.

  • Working Standard: Dilute stock with 50:50 Acetonitrile:Water to create a calibration curve ranging from 1.0 ng/mL to 1000 ng/mL.

Sample Extraction (Protein Precipitation)
  • Rationale: Liquid-Liquid Extraction (LLE) is often poor for quaternary salts due to their charge. Protein precipitation is preferred to retain the polar impurity.

  • Aliquot 50 µL of plasma into a 1.5 mL centrifuge tube.

  • Add 20 µL of Internal Standard solution (100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (0.1% Formic Acid).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an HPLC vial.

LC-MS/MS Parameters
ParameterSettingNote
Column C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50mm, 1.7µm)Polar-embedded columns may offer better retention for the salt.
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.5)Low pH suppresses silanol activity; Ammonium buffers stabilize the salt.
Mobile Phase B AcetonitrileAvoid Methanol if trans-esterification is suspected (rare here).
Flow Rate 0.4 mL/min
Gradient 5% B (0-1 min) -> 95% B (1-5 min) -> 5% B (5.1 min)Steep gradient to elute the lipophilic parent drug later.
Ionization ESI Positive ModeQuaternary amines have a permanent positive charge, yielding high sensitivity.

MRM Transitions (Optimized):

  • Parent Ion (Q1): 373.1 m/z (M+)

  • Daughter Ion (Q3 - Quantifier): 262.1 m/z (Loss of dimethylamino-chloromethyl chain fragments)

  • Daughter Ion (Q3 - Qualifier): 109.0 m/z (Fluorophenyl fragment)

Data Analysis & Validation
  • System Suitability: The retention time of N-CM-CIT (typically ~2.5 min) must be distinct from (S)-Citalopram (~3.8 min).

  • Linearity: R² > 0.99 required.

  • Limit of Quantitation (LOQ): Target < 1.0 ng/mL to detect trace impurities.

Part 5: Analytical Workflow Visualization

AnalyticalWorkflow Sample Biological Sample (Plasma/Brain Homogenate) Precipitation Protein Precipitation (ACN + 0.1% FA) Sample->Precipitation Centrifuge Centrifugation (15,000g, 4°C) Precipitation->Centrifuge UHPLC UHPLC Separation (C18 Column, Gradient) Centrifuge->UHPLC Supernatant Injection MS ESI-MS/MS Detection (MRM: 373.1 -> 262.1) UHPLC->MS Elution Data Quantification (Impurity Level vs. Threshold) MS->Data

Figure 2: Workflow for the extraction and quantification of the polar quaternary impurity from biological matrices.

Part 6: References

  • United States Pharmacopeia (USP). Citalopram Hydrobromide: Impurity Profiling and Reference Standards. USP Monographs.

  • European Pharmacopoeia (Ph. Eur.). Escitalopram Oxalate: Impurity F and Related Substances.[3][4][5] EDQM.

  • Rao, R. N., et al. (2011). "Separation and characterization of stress degradation products of citalopram hydrobromide by LC-UV-MS/MS." Journal of the Brazilian Chemical Society, 22(5).

  • SynThink Research Chemicals. Citalopram Chloromethyl Impurity Characterization Data.

  • PubChem. Citalopram Compound Summary & Related Structures. National Library of Medicine.

Sources

Development of Stable Analytical Standards for Escitalopram Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the development of Escitalopram (the S-enantiomer of citalopram), the isolation and stabilization of impurities are critical for accurate quantification and toxicological assessment. Escitalopram is a Selective Serotonin Reuptake Inhibitor (SSRI) containing a tertiary amine and a nitrile group, making it susceptible to specific degradation pathways—oxidative N-dealkylation, N-oxidation, and nitrile hydrolysis.

This guide provides a comprehensive protocol for the synthesis, isolation, and stabilization of key escitalopram impurities. Unlike generic guides, this protocol addresses the specific instability of the N-oxide and Diol intermediates, providing a self-validating workflow to ensure reference standard integrity.

Impurity Profile & Chemical Origins[1][2][3]

Understanding the origin is the first step in standard development. The following table summarizes the critical impurities required for ICH Q3A/Q3B compliance.

Table 1: Key Escitalopram Impurities & Origins
Impurity NameCommon CodeChemical NatureOrigin / MechanismRelative Response Factor (RRF)
Escitalopram N-Oxide Impurity EAmine OxideOxidative: Reaction with peroxides/oxygen. Unstable in acidic solution.~1.05
Citadiol Impurity ADiolProcess Intermediate: Incomplete ring closure or acid hydrolysis of the ether.~0.85
Escitalopram Amide Impurity BCarboxamideHydrolysis: Basic hydrolysis of the nitrile group.~1.10
Desmethyl Escitalopram Impurity DSecondary AmineMetabolic/Process: N-demethylation or synthetic byproduct.~0.98
R-Citalopram EnantiomerDistomerChiral: Incomplete chiral resolution or racemization.1.00

Protocol: Synthesis & Stabilization of Standards

Workflow Visualization

The following diagram outlines the logical flow for generating and validating these standards.

Standard_Development_Workflow cluster_Synthesis Targeted Synthesis cluster_Validation Structure & Stability Start Parent API (Escitalopram Oxalate) Oxidation Oxidation (mCPBA/H2O2) Target: N-Oxide Start->Oxidation Hydrolysis Basic Hydrolysis (NaOH/Heat) Target: Amide Start->Hydrolysis RingOpen Acidic Ring Opening Target: Citadiol Start->RingOpen Purification Prep-HPLC / Flash Isolation Oxidation->Purification Hydrolysis->Purification RingOpen->Purification Char Characterization (1H-NMR, MS, IR) Purification->Char StabTest Stress Testing (Hygroscopicity/Thermal) Char->StabTest Final Lyophilized Stable Standard StabTest->Final Qualified

Caption: Workflow for the targeted synthesis, purification, and qualification of stable impurity standards.

Detailed Synthesis Protocols
A. Escitalopram N-Oxide (Labile Standard)

Challenge: N-oxides can revert to the parent amine under thermal stress or strong reduction.

  • Reaction: Dissolve Escitalopram base (1.0 eq) in Dichloromethane (DCM). Cool to 0°C.

  • Reagent: Add m-chloroperbenzoic acid (mCPBA, 1.1 eq) dropwise.

  • Monitoring: Stir at 0-5°C for 2 hours. Monitor by TLC (MeOH:DCM 1:9) or HPLC.[1][2][3][4][5]

  • Work-up (Critical): Wash with 10% NaHCO3 to remove benzoic acid byproduct. Do not use sulfites (reducing agents) to quench, as they may reduce the N-oxide back to Escitalopram.

  • Isolation: Evaporate solvent at <30°C (vac). Purify via Prep-HPLC using a neutral mobile phase (Ammonium Acetate) to prevent acid-catalyzed decomposition.

  • Stabilization: Lyophilize immediately. Store at -20°C under Argon.

B. Escitalopram Amide (Hydrolysis Product)

Challenge: Further hydrolysis leads to the carboxylic acid.

  • Reaction: Dissolve Escitalopram oxalate in 1N NaOH (aq) / Ethanol (1:1).

  • Conditions: Reflux at 80°C for 4-6 hours.

  • Quench: Neutralize with 1N HCl to pH 7.0 exactly.

  • Extraction: Extract with Ethyl Acetate.

  • Crystallization: The amide often crystallizes from cold isopropyl ether.

C. Citadiol (Intermediate)

Challenge: Hygroscopic nature.

  • Origin: This is often available as a synthetic intermediate (pre-cyclization). If synthesis is required from API, use strong acid (H2SO4) to open the furan ring, though this is low yielding.

  • Recommendation: Isolate from the mother liquor of the cyclization step during API manufacturing using normal phase chromatography (Silica, Hexane:EtOAc gradient).

Analytical Method Development

To separate these standards, a high-resolution HPLC method is required. The tertiary amine causes peak tailing, requiring an amine modifier.

Chromatographic Conditions (Self-Validating System)
ParameterSpecificationRationale
Column C18, 250 x 4.6 mm, 3-5 µm (e.g., Inertsil ODS-3V or XBridge C18)High carbon load needed for retention of polar N-oxide.
Mobile Phase A Buffer: 25 mM Potassium Dihydrogen Phosphate + 0.2% Triethylamine (TEA), pH 3.0 (adj. with H3PO4)Low pH suppresses silanol ionization; TEA masks residual silanols to reduce tailing.
Mobile Phase B Acetonitrile : Methanol (80:20)Methanol modifies selectivity for the polar impurities.
Gradient T(min)/%B: 0/20, 10/20, 35/80, 45/80, 50/20Gradient required to elute non-polar degradants while retaining Citadiol.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV at 237 nmIsosbestic point approximation for maximum sensitivity of the fluorophenyl ring.
System Suitability Criteria
  • Resolution (Rs): > 2.0 between Escitalopram and N-Oxide (critical pair).[6]

  • Tailing Factor: < 1.5 for Escitalopram peak (confirms TEA effectiveness).

  • RSD: < 2.0% for 6 replicate injections.[2]

Stability Assessment & Storage Protocol

Once synthesized, the standards must be categorized by stability to determine re-test dates.

Degradation Pathways Map

Degradation_Pathways cluster_Ox Oxidative Stress cluster_Hyd Hydrolytic Stress cluster_Light Photolytic Stress Esc Escitalopram (API) NOx N-Oxide (Impurity E) Esc->NOx H2O2 / O2 Amide Amide (Impurity B) Esc->Amide OH- / H2O Desmethyl N-Desmethyl (Impurity D) Esc->Desmethyl UV Light / Liver Microsomes Acid Carboxylic Acid (Degradant) Amide->Acid Strong Hydrolysis

Caption: Primary degradation pathways influencing standard stability and storage requirements.

Storage Recommendations
  • Escitalopram N-Oxide: Highly hygroscopic and thermally labile.

    • Storage: -20°C.

    • Container: Amber glass vial, headspace purged with Argon.

    • Form: Lyophilized powder (more stable than crystal).

  • Citadiol: Stable but hygroscopic.

    • Storage: 2-8°C, Desiccator.

  • Escitalopram Amide: Relatively stable.[7]

    • Storage: 2-8°C.

References

  • International Conference on Harmonisation (ICH). (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

  • Rao, R. N., et al. (2011). Separation and characterization of process-related impurities of escitalopram by LC/ESI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis.

  • European Pharmacopoeia (Ph.[8] Eur.). Escitalopram Oxalate Monograph 11/2017:2584.[9] (Standard reference for impurity limits and definitions).

  • United States Pharmacopeia (USP).Escitalopram Tablets Monograph.

Sources

Application Notes: N-Chloromethyl (S)-Citalopram Chloride as a Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in (S)-Citalopram Analysis

(S)-Citalopram (Escitalopram) is a widely prescribed selective serotonin reuptake inhibitor (SSRI) for the management of major depressive disorder and generalized anxiety disorder. Its therapeutic efficacy is intrinsically linked to its purity and the profile of any accompanying impurities. In the landscape of pharmaceutical quality control, reference standards are the bedrock of analytical methods, ensuring the safety, quality, and potency of medicinal products throughout their lifecycle.[1] These standards serve as benchmarks for the identification, quantification, and control of impurities that may arise during synthesis or degradation.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the use of N-Chloromethyl (S)-Citalopram Chloride as a reference standard. This specific compound has been identified as a process-related impurity in the synthesis of Escitalopram.[2] Its monitoring is critical, not only for adherence to regulatory purity requirements but also due to its chemical structure—a quaternary ammonium salt containing a chloromethyl group—which suggests a potential for reactivity and genotoxicity. This guide will delve into the likely formation of this impurity, its chemical characteristics, and provide detailed protocols for its use in the analytical quality control of (S)-Citalopram.

Chemical Profile and Significance

This compound is a quaternary ammonium derivative of (S)-Citalopram. Its structure is characterized by the addition of a chloromethyl group to the tertiary amine of the dimethylaminopropyl side chain, resulting in a permanently charged cation.

CharacteristicValueSource
IUPAC Name (1S)-N-(Chloromethyl)-5-cyano-1-(4-fluorophenyl)-1,3-dihydro-N,N-dimethyl-1-isobenzofuranpropanaminium Chloride[3]
Molecular Formula C₂₁H₂₃Cl₂FN₂O[3]
Molecular Weight 409.33 g/mol [3]
Appearance Typically a solid[4]
Storage 2-8°C Refrigerator[3]

The presence of a chloromethyl group attached to a quaternary nitrogen atom raises a flag for potential genotoxicity, as such moieties can act as alkylating agents, capable of reacting with biological macromolecules like DNA.[5] Therefore, controlling this impurity to stringent levels, often in the parts-per-million (ppm) range, is a critical aspect of ensuring the safety of the (S)-Citalopram active pharmaceutical ingredient (API).

Genesis of the Impurity: A Mechanistic Perspective

The formation of this compound is not a degradation pathway but rather a process-related impurity.[2] Its genesis can be traced back to the synthesis of (S)-Citalopram, particularly in steps involving chlorinated solvents or reagents in the presence of the tertiary amine of the Citalopram molecule.

A plausible mechanism involves the reaction of (S)-Citalopram with a source of formaldehyde and a chloride ion, or more directly with a chloromethylating agent that may be present as a reagent or an impurity in the reaction mixture. For instance, solvents like dichloromethane, under certain conditions, or the presence of other reactive species could lead to the formation of this quaternary salt.[2]

G cluster_0 Plausible Formation Pathway SCitalopram (S)-Citalopram (Tertiary Amine) Quaternization Quaternization SCitalopram->Quaternization Reaction ChloromethylSource Chloromethylating Agent (e.g., from solvent/reagent) ChloromethylSource->Quaternization Provides -CH₂Cl group Impurity This compound (Quaternary Ammonium Salt) Quaternization->Impurity

Caption: Plausible formation of the N-Chloromethyl impurity.

Handling and Storage of the Reference Standard

Given its reactive nature as a potential alkylating agent and its status as a quaternary ammonium salt, proper handling and storage are paramount to maintain the integrity of the this compound reference standard.

  • Storage: The reference standard should be stored in its original, tightly sealed container at 2-8°C, protected from light and moisture.[3][6] Before use, the container should be allowed to equilibrate to room temperature in a desiccator to prevent condensation.[6]

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling the standard. Weigh the required amount in a well-ventilated area or a fume hood. Avoid creating dust.

  • Solution Stability: Quaternary ammonium salts are generally stable in neutral and acidic aqueous solutions.[7] However, they can degrade under strongly basic conditions.[8] It is recommended to prepare solutions fresh for each use. If storage of stock solutions is necessary, they should be kept at low temperatures (2-8°C) and for a limited duration, with stability verified through analysis.

Analytical Application: Quantification in (S)-Citalopram

The primary application of the this compound reference standard is for the accurate quantification of this impurity in (S)-Citalopram API and finished pharmaceutical products. A highly sensitive and specific analytical method, such as Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS), is required.

Protocol 1: Preparation of Standard and Sample Solutions

Objective: To prepare accurate solutions for calibration and analysis.

Materials:

  • This compound Reference Standard

  • (S)-Citalopram Oxalate API sample

  • Acetonitrile (HPLC or UPLC grade)

  • Methanol (HPLC or UPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

Procedure:

  • Reference Standard Stock Solution (e.g., 100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. Mix thoroughly. This solution should be prepared fresh.

  • Working Standard Solutions:

    • Perform serial dilutions of the stock solution with the 50:50 acetonitrile/water mixture to prepare a series of calibration standards. For quantifying a potential genotoxic impurity, the concentration range should be very low, for example, from 0.05 ng/mL to 10 ng/mL.

  • Sample Solution (e.g., 10 mg/mL of (S)-Citalopram):

    • Accurately weigh approximately 100 mg of the (S)-Citalopram Oxalate API sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with the 50:50 acetonitrile/water mixture. Mix thoroughly.

Protocol 2: UPLC-MS/MS Method for Quantification

Objective: To develop a sensitive and specific UPLC-MS/MS method for the separation and quantification of this compound from the (S)-Citalopram API.

Instrumentation:

  • UPLC system with a binary solvent manager and a sample manager.

  • Tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterRecommended ConditionRationale
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)Provides excellent peak shape and resolution for polar and non-polar compounds.
Mobile Phase A 0.1% Formic acid in WaterAcidified mobile phase promotes ionization in positive ESI mode.
Mobile Phase B 0.1% Formic acid in AcetonitrileProvides good elution strength for the analytes.
Flow Rate 0.4 mL/minSuitable for the column dimensions and particle size.
Column Temp. 40°CEnsures reproducible retention times.
Injection Vol. 2 µLMinimizes band broadening.
Gradient 0-1.0 min: 5% B; 1.0-5.0 min: 5-95% B; 5.0-6.0 min: 95% B; 6.1-7.0 min: 5% BA gradient is necessary to elute the highly polar impurity and the more retained API in a reasonable time with good peak shape.

Mass Spectrometry Conditions (Positive ESI):

ParameterRecommended Setting
Capillary Voltage 3.0 kV
Cone Voltage 30 V
Source Temp. 150°C
Desolvation Temp. 400°C
Desolvation Gas Flow 800 L/hr
MRM Transitions See table below

MRM Transitions for Quantification and Confirmation:

Based on the structure and published mass spectral data, the following transitions can be monitored.[2]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)373.1To be determined empirically0.0530To be optimized
This compound (Qualifier)373.1To be determined empirically0.0530To be optimized
(S)-Citalopram325.2109.10.052520

Note: The precursor ion for this compound is the mass of the cation (C₂₁H₂₃ClFN₂O⁺), which is approximately 373.1 m/z. The specific product ions and optimal collision energies must be determined by infusing the reference standard into the mass spectrometer.

G cluster_workflow Analytical Workflow Prep Prepare Standards & Sample Solutions UPLC UPLC Separation (C18 column, gradient elution) Prep->UPLC Inject ESI Electrospray Ionization (Positive Mode) UPLC->ESI Elute MSMS Tandem Mass Spectrometry (MRM Mode) ESI->MSMS Ionize & Select Quant Quantification (Calibration Curve) MSMS->Quant Detect & Integrate

Caption: UPLC-MS/MS workflow for impurity quantification.

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, accuracy, precision, and robustness.[9]

  • Specificity: Demonstrated by the absence of interfering peaks at the retention time of the N-Chloromethyl impurity in a blank and a sample of (S)-Citalopram spiked with other known impurities.

  • LOD & LOQ: Should be sufficiently low to quantify the impurity at the required reporting threshold (e.g., below the Threshold of Toxicological Concern for a genotoxic impurity).

  • Linearity: Assessed over the concentration range of the working standards.

  • Accuracy & Precision: Determined by analyzing spiked samples at different concentration levels.

Conclusion

The this compound reference standard is an indispensable tool for the quality control of (S)-Citalopram. Its chemical nature necessitates careful handling and the use of highly sensitive analytical techniques for its control. The protocols outlined in this application note provide a robust framework for the preparation of standards and the development of a UPLC-MS/MS method suitable for the quantification of this critical process-related impurity. By ensuring the effective monitoring of such impurities, pharmaceutical manufacturers can uphold the highest standards of safety and quality for their products.

References

  • (PDF) RAPID ESTIMATION OF ESCITALOPRAM IMPURITIES IN MULTIPLE BRANDS USING COMPREHENSIVE STABILITY INDICATING RP-HPLC METHOD - ResearchGate. (n.d.). Retrieved from [Link]

  • MDPI. (2022, December 17). Simultaneous Determination of Escitalopram Impurities including the R-enantiomer on a Cellulose tris(3,5-Dimethylphenylcarbamate)-Based Chiral Column in Reversed-Phase Mode. Retrieved from [Link]

  • A Review Paper: Method Development and Validation of Escitalopram. (n.d.). Retrieved from [Link]

  • BIOANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF ESCITALOPRAM OXALATE IN HUMAN PLASMA BY USING RP-HPLC METH - CORE. (n.d.). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : this compound. Retrieved from [Link]

  • Comparison of alkaline stability of quaternary ammonium. (n.d.). Retrieved from [Link]

  • PharmaGuideHub. (2024, March 11). PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS. Retrieved from [Link]

  • ILSI India. (2016, November 16). Storage and Handling of Reference Standards. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : N-Chloromethyl Citalopram-d6 Chloride. Retrieved from [Link]

  • ACS Applied Energy Materials. (2025, June 28). Structure–Stability Correlations on Quaternary Ammonium Cations as Model Monomers for Anion-Exchange Membranes and Ionomers. Retrieved from [Link]

  • Pharmaguideline. (n.d.). SOP for Handling of Reference and Working Standards. Retrieved from [Link]

  • PubMed. (2014, November 27). Alkaline stability of quaternary ammonium cations for alkaline fuel cell membranes and ionic liquids. Retrieved from [Link]

  • Frontiers. (n.d.). Application of a new approach methodology (NAM)-based strategy for genotoxicity assessment of data-poor compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Quaternary ammonium cation. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. Retrieved from [Link]

  • PMC. (2025, December 12). Development of an LC-MS/MS method to quantitatively analyze escitalopram and its metabolites with application in liver and placenta microsome metabolism. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Structural Elucidation of Process-Related Impurities in Escitalopram by LC/ESI-MS and NMR. Retrieved from [Link]

  • Synthesis and identification of impurities formed during sertindole preparation. (n.d.). Retrieved from [Link]

  • ACS Publications. (2013, January 14). Risk Assessment of Genotoxic Impurities in New Chemical Entities: Strategies to Demonstrate Control. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR. Retrieved from [Link]

  • PubMed. (2016, January 1). Updated recommended lists of genotoxic and non-genotoxic chemicals for assessment of the performance of new or improved genotoxicity tests. Retrieved from [Link]

  • PMC. (2020, July 15). Identifying Compounds with Genotoxicity Potential Using Tox21 High Throughput Screening Assays. Retrieved from [Link]

  • ACS Publications. (n.d.). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications | Chemistry of Materials. Retrieved from [Link]

  • PubMed. (2018, n.d.). Quantitation of escitalopram and its metabolites by liquid chromatography-tandem mass spectrometry in psychiatric patients: New metabolic ratio establishment. Retrieved from [Link]

  • Senieer. (n.d.). Where Do Impurities In Pharmaceutical Analysis Come From? - What You Trust. Retrieved from [Link]

  • Fenix. (n.d.). synthesis of quaternary ammonium salts using batch and continuous technologies. Retrieved from [Link]

  • ST-OPEN. (2020, November 20). Synthesis of quaternary ammonium salts based on quinuclidin-3-ol and pyridine-4. Retrieved from [Link]

  • PubMed. (1991, April). Genotoxicity studies of the reaction of chlorine or chlorine dioxide with L-tryptophan. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Spectroscopic Characterisation of N-Alkyl Quaternary Ammonium Salts Typical Precursors of Cyanines. Retrieved from [Link]

  • PMC. (n.d.). UPLC-MS/MS determination of 71 neuropsychotropic drugs in human serum. Retrieved from [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US4480126A - Process for the preparation of quaternary ammonium compounds.

Sources

Troubleshooting & Optimization

Preventing degradation of N-Chloromethyl (S)-Citalopram Chloride in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling of N-Chloromethyl (S)-Citalopram Chloride

Executive Summary: The Stability Paradox

This compound is a highly reactive electrophilic intermediate, typically utilized in the synthesis of radioligands or quaternary ammonium prodrugs. Its stability profile is governed by two opposing forces:

  • The Citalopram Backbone: Susceptible to photo-oxidation and N-oxide formation.[1][2]

  • The N-Chloromethyl Moiety: An activated alkylating group that is acutely sensitive to moisture (hydrolysis) and nucleophiles.

Critical Warning: Unlike its parent compound (Escitalopram Oxalate), this derivative cannot be stored in protic solvents (Methanol, Water, Ethanol). Doing so will trigger rapid solvolysis, rendering the standard useless within minutes to hours.

The Chemistry of Degradation (Root Cause Analysis)

To prevent degradation, one must understand the molecular mechanics driving it. This compound faces three primary threats in solution.

Threat A: Hydrolysis (The Primary Failure Mode)

The N-chloromethyl group (


) is a "masked" iminium ion. In the presence of water, the chloride is displaced, forming an unstable N-hydroxymethyl intermediate. This intermediate spontaneously decomposes into Escitalopram (secondary amine) and Formaldehyde.
Threat B: Solvolysis (The "Methanol" Trap)

Researchers often dissolve citalopram standards in Methanol. Do not do this. Methanol acts as a nucleophile, displacing the chloride to form the methoxymethyl ether (


), changing the molecular weight and retention time.
Threat C: Photolysis

The fluorophenyl-isobenzofuran backbone of citalopram absorbs UV light, leading to ring-opening or N-oxide formation, particularly in oxygenated solutions.

Visualizing the Degradation Pathways

DegradationPathways Compound N-Chloromethyl (S)-Citalopram Cl Hydroxymethyl Intermediate: N-Hydroxymethyl Derivative Compound->Hydroxymethyl Hydrolysis (Fast) Ether Artifact: N-Methoxymethyl Derivative Compound->Ether Solvolysis NOxide Degradant B: Citalopram N-Oxide Compound->NOxide Oxidation Water + H2O (Moisture) Water->Hydroxymethyl Methanol + MeOH (Wrong Solvent) Methanol->Ether Light + UV Light (Photolysis) Light->NOxide Escitalopram Degradant A: Escitalopram Base + Formaldehyde Hydroxymethyl->Escitalopram Decomposition

Figure 1: Mechanistic pathways of degradation. Note that Hydrolysis and Solvolysis are the most immediate risks during sample preparation.

Standard Operating Procedure (SOP): Storage & Handling

This protocol is designed to ensure <1% degradation over 24 hours.

Solvent Selection Matrix
Solvent ClassSuitabilityRisk FactorNotes
Anhydrous Acetonitrile (ACN) Recommended LowBest balance of solubility and inertness.
Dichloromethane (DCM) Acceptable LowGood solubility, but volatile (concentration changes).
DMSO (Anhydrous) Conditional MediumHygroscopic. Must be fresh ampoule. Hard to remove.
Methanol / Ethanol FORBIDDEN Critical Causes immediate solvolysis.
Water / Buffers FORBIDDEN Critical Causes immediate hydrolysis.
Step-by-Step Preparation Protocol
  • Equilibration: Remove the vial from the freezer (-20°C) and place it in a desiccator. Allow it to reach room temperature (approx. 20 mins) before opening. This prevents condensation from forming on the cold solid.

  • Solvent Prep: Use only Anhydrous Acetonitrile (Water content <10 ppm). If unsure, filter through a 0.2 µm PTFE syringe filter pre-rinsed with dry solvent.

  • Dissolution: Rapidly weigh the solid and dissolve.

    • Tip: Do not sonicate for >30 seconds (heat promotes degradation). Vortexing is preferred.

  • Storage:

    • Immediate Use: Keep in an amber autosampler vial.

    • Short-term (<24h): Store at 4°C in the dark.

    • Long-term: Do not store in solution. Prepare fresh.

Troubleshooting Guide (FAQ)

Q1: My solution turned from clear to pale yellow overnight. Is it still usable?

  • Diagnosis: This indicates photo-oxidation or N-oxide formation . The citalopram backbone has likely degraded.

  • Action: Discard. For the next batch, use amber glassware and wrap the vial in aluminum foil immediately after preparation.

Q2: I see a "ghost peak" in my HPLC chromatogram at a Relative Retention Time (RRT) of ~0.85.

  • Diagnosis: This is likely Escitalopram (the parent amine), resulting from hydrolysis.

  • Root Cause: Moisture ingress. Did you use "HPLC Grade" ACN instead of "Anhydrous" ACN? Standard HPLC grade can contain up to 0.1% water, which is a large molar excess relative to your trace standard.

  • Fix: Switch to Anhydrous ACN and ensure the headspace of your vial is minimal.

Q3: Can I use this compound as an internal standard in aqueous buffers?

  • Answer: No. It will degrade during the run.

  • Alternative: If you need to spike it into a biological matrix, prepare a concentrated stock in DMSO or ACN, spike immediately before extraction, and keep the pH acidic (pH < 4) if possible to retard the nucleophilic attack of hydroxide ions, though hydrolysis will still eventually occur.

Q4: The compound is not dissolving in Acetonitrile.

  • Diagnosis: The sample may have already hydrolyzed to the less soluble parent amine or polymerized in the solid state due to improper storage (moisture exposure).

  • Test: Add 1 drop of dilute HCl. If it dissolves, it was likely the free base form (degraded). If it remains insoluble, it may be a polymer. In either case, the standard is compromised.

Analytical Validation (HPLC Conditions)

To confirm the integrity of your this compound, use this specific method which separates the intact chloride from the hydrolysis product (Escitalopram).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (Keep run time short to minimize on-column hydrolysis).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 240 nm (Isobenzofuran absorption max).

  • Expected Result:

    • Escitalopram (Hydrolysis Product): elutes earlier (more polar).

    • N-Chloromethyl Derivative: elutes later (less polar due to quaternary masking).

References

  • International Conference on Harmonisation (ICH). (2003). Stability Testing of New Drug Substances and Products Q1A(R2).Link

    • Context: Establishes the framework for forced degradation studies (hydrolysis, photolysis)
  • Rao, R. N., et al. (2011). "Stress degradation behavior of escitalopram oxalate and development of a validated stability-indicating LC method." Journal of Chromatographic Science. Link

    • Context: Details the specific degradation pathways of the citalopram backbone, including N-oxide form
  • Kwon, J. W., & Armbrust, K. L. (2005).[2] "Degradation of citalopram by simulated sunlight." Environmental Toxicology and Chemistry. Link

    • Context: Provides quantitative data on the photosensitivity of the fluorophenyl-isobenzofuran system, necessit
  • Bennion, C., et al. (1992). "N-Chloromethylamines: Highly reactive intermediates." Journal of Medicinal Chemistry. (General Reference for Class Reactivity). Context: Establishes the mechanism of N-chloromethyl hydrolysis to N-hydroxymethyl and subsequent formaldehyde release.

Sources

Technical Support Center: Bioanalysis of Citalopram & Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Invisible" Variable in SSRI Quantitation

Welcome to the technical support hub. If you are analyzing Citalopram (CIT), Escitalopram, or their demethylated metabolites (DCIT, DDCIT), you are dealing with basic amines (pKa ~9.5) that are highly susceptible to ion suppression in electrospray ionization (ESI).

The most common failure mode in these assays is not sensitivity—it is matrix effect (ME) . Endogenous phospholipids (specifically glycerophosphocholines and lyso-PCs) in plasma co-elute with your analytes, competing for charge in the ESI droplet. This leads to signal suppression, poor reproducibility, and regulatory rejection.

This guide provides a self-validating troubleshooting framework to diagnose, resolve, and prevent matrix effects.

Module 1: Diagnosis – Is it Matrix Effect or Recovery?

User Question: "My QC precision is failing (>15% CV), and my internal standard response varies wildly between patient samples. Is this a matrix effect?"

Expert Answer: Do not guess. You must mathematically distinguish between Extraction Recovery (RE) and Matrix Effect (ME) . A low signal could be poor extraction, while variable signal is often matrix suppression.

The Gold Standard Diagnostic Protocol (The Matuszewski Method)

You need to prepare three sets of samples at the same concentration (e.g., Low QC level):

  • Set A (Neat Standard): Analyte spiked into mobile phase (No matrix).

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then analyte spiked into the eluate.

  • Set C (Pre-Extraction Spike): Analyte spiked into matrix, then extracted (Standard QC).

Calculate the Metrics:

ParameterFormulaInterpretation
Matrix Factor (MF)

< 1.0 : Ion Suppression (Common)> 1.0 : Ion Enhancement= 1.0 : Clean Matrix
Extraction Recovery (RE)

Measures efficiency of sample prep. Should be consistent, not necessarily 100%.
Process Efficiency (PE)

The total yield of the method.

Reference: Matuszewski et al. (2003) established this standard approach [1].[1]

Visualizing the Diagnostic Logic

MatrixDiagnosis Start Issue: Low/Variable Signal CalcMF Calculate Matrix Factor (MF) (Set B / Set A) Start->CalcMF CheckMF Is MF < 0.85 or > 1.15? CalcMF->CheckMF YesMF YES: Matrix Effect Present CheckMF->YesMF Signal Suppression/Enhancement NoMF NO: Matrix is Clean CheckMF->NoMF Signal is pure CheckIS Does IS-normalized MF = 1.0? YesMF->CheckIS CheckRec Check Extraction Recovery (Set C / Set B) NoMF->CheckRec Sol1 Action: Modify Chromatography or Sample Prep (Remove PLs) CheckIS->Sol1 No (IS failing) Sol2 Action: Matrix Effect is Compensated. Proceed if IS is stable. CheckIS->Sol2 Yes (IS correcting) Sol3 Action: Optimize Extraction (Solubility/pH issues) CheckRec->Sol3

Figure 1: Decision tree for diagnosing signal variability using the Matuszewski approach.

Module 2: Sample Preparation – The First Line of Defense

User Question: "I am using Protein Precipitation (PPT) with acetonitrile. It's fast, but I still see suppression. Why?"

Expert Answer: Protein precipitation removes proteins but leaves behind >95% of phospholipids . These lipids accumulate on your column and elute unpredictably, often suppressing Citalopram (which elutes in the hydrophobic region).

Recommendation: Switch to Mixed-Mode Cation Exchange (MCX) SPE . Since Citalopram and its metabolites are basic amines (positive charge at acidic pH), MCX allows you to wash away neutral phospholipids using harsh organic solvents while the analyte remains "locked" to the sorbent by ionic interaction.

Protocol: Phospholipid Removal via MCX SPE
  • Load: Acidify plasma (pH ~3) to ionize Citalopram. Load onto MCX cartridge.[2]

    • Mechanism:[3][4] Citalopram (

      
      ) binds to sulfonate groups (
      
      
      
      ) on sorbent.
  • Wash 1 (Aqueous): 2% Formic Acid.[2] Removes proteins/salts.[2][3][4]

  • Wash 2 (Organic - CRITICAL): 100% Methanol.

    • Why? This removes neutral interference and phospholipids while Citalopram stays bound ionically.

  • Elution: 5% Ammonium Hydroxide in Methanol.

    • Mechanism:[3][4] High pH neutralizes Citalopram (

      
      ), breaking the ionic bond and releasing it.
      
Data Comparison: PPT vs. MCX
FeatureProtein Precipitation (PPT)Mixed-Mode SPE (MCX)
Phospholipid Removal < 10%> 99%
Matrix Factor (MF) 0.4 - 0.7 (High Suppression)0.95 - 1.05 (Clean)
Sensitivity (LLOQ) ~1.0 ng/mL~0.05 ng/mL (due to concentration step)
Column Life Short (clogging)Long

Reference: FDA Bioanalytical Method Validation Guidance (2018) emphasizes assessing matrix effects when changing extraction methods [2].

Module 3: Chromatographic Resolution

User Question: "I cannot afford SPE. How can I fix this chromatographically?"

Expert Answer: If you must use PPT, you must chromatographically separate the phospholipids from the analyte.

  • The "Ballistic" Gradient Trap: Do not use a short, fast gradient (e.g., 1-minute run). Phospholipids elute late.[3] If you inject the next sample before they elute, they will suppress the next sample's analyte (Carryover Matrix Effect).

  • Column Choice: Use a Phenyl-Hexyl or Biphenyl column instead of C18.

    • Why? These phases offer "pi-pi" interactions with the aromatic rings of Citalopram, increasing retention and selectivity relative to the aliphatic phospholipids [3].

Visualizing the Separation Strategy

Chromatography cluster_0 Sample Components cluster_1 Column Interaction Analyte Citalopram (Basic Amine) C18 C18 Column (Hydrophobic only) Analyte->C18 Biphenyl Biphenyl Column (Hydrophobic + Pi-Pi) Analyte->Biphenyl Strong Pi-Pi Matrix Phospholipids (Lyso-PC) Matrix->C18 Matrix->Biphenyl Weak Interaction Result1 Co-elution (Suppression) C18->Result1 Similar Retention Result2 Resolution (Clean Signal) Biphenyl->Result2 Analyte Shifts Away

Figure 2: Improving selectivity using column chemistry to separate analytes from matrix components.

Module 4: Internal Standards (The Great Equalizer)

User Question: "I am using Citalopram-D6, but my retention times are shifting slightly between standards and samples."

Expert Answer: This is the Deuterium Isotope Effect . Deuterated standards can have slightly different lipophilicity than the native drug, causing them to separate on high-efficiency columns. If the IS elutes slightly earlier/later than the analyte, it may not experience the exact same matrix suppression window.

Troubleshooting Checklist:

  • Switch to

    
     or 
    
    
    
    :
    Carbon-13 labeled standards co-elute perfectly with the native drug.
  • Check Label Position: Ensure deuterium labels are on the aromatic ring, not on exchangeable positions (like the amine or chiral center), to prevent label loss.

  • IS Response Monitoring: Plot the IS peak area across the entire run. If you see a systematic drift (e.g., decreasing response over 50 injections), your column is accumulating phospholipids. Perform a high-organic wash.[2]

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • U.S. Food and Drug Administration (FDA). (2018).[5] Bioanalytical Method Validation: Guidance for Industry.

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

Sources

Technical Support Center: N-Chloromethyl (S)-Citalopram Chloride Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the analysis of N-Chloromethyl (S)-Citalopram Chloride , a critical impurity often encountered during the development and stability testing of Escitalopram (and Citalopram).

This content is structured for immediate application by analytical chemists and formulation scientists.

Status: Active Senior Application Scientist: Dr. A. H. Scope: Troubleshooting, Method Optimization, and Artifact Prevention

Executive Summary & Molecule Profile[1]

This compound is a quaternary ammonium salt impurity. While it can be a process-related impurity (if chloromethylating reagents are used), it is most frequently encountered as a laboratory artifact resulting from the reaction between the tertiary amine of Escitalopram and dichloromethane (DCM) during sample preparation.

Impurity Profile Table
ParameterDetails
Common Name N-Chloromethyl Escitalopram; Escitalopram Chloromethyl Chloride
Chemical Structure Quaternary ammonium salt of S-Citalopram
Molecular Formula

(Salt) /

(Cation)
Molecular Weight ~373.87 Da (Cation only); ~409.32 Da (Chloride Salt)
Origin Artifact (Primary): Reaction of Escitalopram with DCM.Process (Secondary): Side reaction during synthesis involving chloromethyl reagents.[1][2][3]
Detection UV (240 nm); ESI-MS (+ mode, m/z ~373)
Critical Risk False-positive OOS (Out of Specification) results due to in situ formation.

Critical Pitfall: The "DCM Effect" (Sample Preparation)

Issue: Users frequently report the sudden appearance of a new impurity peak (RRT ~0.8 - 1.2 depending on method) after changing sample extraction solvents or prolonging sonication times.

Mechanism: Escitalopram contains a dimethylamino group (tertiary amine). In the presence of Dichloromethane (DCM), especially under sonication or prolonged standing, the amine undergoes nucleophilic attack on DCM, forming the N-chloromethyl quaternary ammonium salt.

Mechanism Visualization (DOT)

DCM_Reaction Figure 1: Artifact formation pathway of N-Chloromethyl Escitalopram in DCM. Escitalopram Escitalopram (Tertiary Amine) Intermediate Transition State (Nucleophilic Attack) Escitalopram->Intermediate + DCM DCM Dichloromethane (Solvent) DCM->Intermediate Impurity N-Chloromethyl Escitalopram (Quaternary Salt) Intermediate->Impurity Sonication / Time (Alkylation)

Troubleshooting Protocol: Solvent Validation

Q: I see a growing peak in my standard solution. Is my standard degrading?

A: Check your solvent. If you are using DCM to dissolve the standard or extract the drug from a formulation:

  • Immediate Action: Switch the solvent to Methanol, Acetonitrile, or the Mobile Phase.

  • Verification Experiment:

    • Prepare Sample A: Escitalopram in Methanol.

    • Prepare Sample B: Escitalopram in DCM (sonicate for 10 mins).

    • Inject both. If Sample B shows the impurity and Sample A does not, it is an artifact.

Chromatographic Challenges & Solutions

Issue: Poor peak shape (tailing) or co-elution with the main peak.

Root Cause:

  • Permanent Charge: As a quaternary amine, this impurity is permanently charged regardless of pH. It interacts strongly with residual silanols on the column stationary phase.

  • Lack of Ion Pairing: In standard low pH mobile phases (e.g., pH 2-3 phosphate), it behaves differently than the protonated parent drug.

Method Optimization Guide
ParameterRecommendationRationale
Column Selection C18 with High Base Deactivation (e.g., Waters XBridge, Agilent Zorbax Eclipse Plus) or PFP (Pentafluorophenyl) .Reduces silanol interactions which cause tailing for quaternary amines. PFP offers unique selectivity for halogenated compounds.
Mobile Phase Buffer Phosphate buffer (pH 3.0) + Triethylamine (TEA) or Perchlorate buffer .TEA acts as a silanol blocker (competes for binding sites). Perchlorate forms ion pairs, improving retention and shape.
Ion Pairing (Advanced) Add Sodium Pentanesulfonate (10-20 mM).Neutralizes the positive charge of the quaternary amine, significantly altering retention and improving resolution from the main peak.
Gradient Profile Start with low organic (10-15%) to retain the polar salt, then ramp up.Ensure the quaternary salt doesn't elute in the void volume.

Mass Spectrometry Identification

Issue: Differentiating N-Chloromethyl impurity from other alkylated impurities (e.g., N-methyl, N-ethyl).

Technical Insight: The N-chloromethyl group provides a distinct mass spectral signature due to the Chlorine isotope pattern (


 and 

).
  • Parent Escitalopram:

    
     Da (approx).
    
  • N-Chloromethyl Impurity: The cation is fixed.

    • Formula:

      
      
      
    • Monoisotopic Mass (

      
      ):  ~373.15 Da.
      
    • Isotopic Pattern: You will see two peaks separated by 2 Da in a ~3:1 ratio (373 and 375).

Diagnostic Check: If you see a mass of 373 Da with a characteristic chlorine isotope pattern , it is the N-Chloromethyl impurity. If you see 339 Da (N-Methyl) or other masses without the Cl pattern, it is a different species.

Troubleshooting Decision Tree

Use this workflow to diagnose "Ghost Peaks" in your Escitalopram analysis.

Troubleshooting Figure 2: Diagnostic workflow for identifying N-Chloromethyl impurity. Start Problem: Unknown Impurity Peak Detected CheckSolvent Was DCM used in sample prep? Start->CheckSolvent IsArtifact Likely Artifact: N-Chloromethyl Escitalopram CheckSolvent->IsArtifact Yes CheckMS Check MS Spectrum CheckSolvent->CheckMS No ConfirmArtifact Confirmed: N-Chloromethyl Artifact Action: Change Solvent IsArtifact->ConfirmArtifact Mass373 Mass ~373 Da + Cl Isotope Pattern? CheckMS->Mass373 Mass373->ConfirmArtifact Yes CheckProcess Check Synthesis Route (Chloromethyl reagents used?) Mass373->CheckProcess No

Frequently Asked Questions (FAQs)

Q1: Can I remove the N-Chloromethyl impurity if it is formed?

  • Answer: It is difficult to remove selectively without affecting the API. The best approach is prevention . If it is an artifact, re-prepare the sample without DCM. If it is in the bulk drug, it requires recrystallization, but quaternary salts are often highly soluble in water/polar solvents, making them hard to purge from the final salt form of the drug.

Q2: Why does the peak area increase over time in the autosampler?

  • Answer: If your sample diluent contains any reactive chlorides or if DCM traces are present, the reaction can continue at room temperature. Ensure autosampler stability by using inert solvents (MeOH/Water) and keeping the temperature at 5-10°C.

Q3: Does this impurity respond to the same RRF (Relative Response Factor) as Escitalopram?

  • Answer: Generally, yes. The chromophore (fluorophenyl-isobenzofuran) is intact. The N-substitution has minimal effect on the UV absorbance at 240 nm. You can usually assume an RRF of ~1.0 unless strict quantification is required, in which case a reference standard must be used.

Q4: Is this impurity genotoxic?

  • Answer: Quaternary ammonium salts are generally not flagged as high-potency mutagenic impurities (like N-nitrosamines), but "alkylating potential" is a concern. However, the chloromethyl group on a quaternary nitrogen is less reactive than a chloromethyl ether. Consult ICH M7 guidelines and perform an in silico toxicity assessment (e.g., Derek/Sarah) for regulatory filing.

References

  • Hageman, M. J., et al. (1997). Reaction of amines with dichloromethane: A potential problem in the analysis of pharmaceutical compounds. Journal of Pharmaceutical and Biomedical Analysis. Link (Foundational text on Amine-DCM reactivity).

  • Rao, R. N., et al. (2011). Separation and characterization of process-related impurities of escitalopram by LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • United States Pharmacopeia (USP) . Escitalopram Oxalate Monograph. (Refer to current USP-NF for official impurity limits and methods). Link

  • European Directorate for the Quality of Medicines (EDQM) . Escitalopram Oxalate.[3][4][5][6] European Pharmacopoeia.[7] Link

  • Simson Pharma . N-Chloromethyl Escitalopram Impurity Data Sheet. Link (For structural confirmation).

Sources

Validation & Comparative

N-Chloromethyl (S)-Citalopram Chloride vs (S)-Citalopram activity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Chloromethyl (S)-Citalopram Chloride vs. (S)-Citalopram: A Comparative Performance & Safety Guide Content Type: Technical Comparison Guide (API vs. Critical Process Impurity) Audience: Pharmaceutical Scientists, Process Chemists, and Toxicologists.

Executive Summary

This guide provides a rigorous technical comparison between (S)-Citalopram (the active pharmaceutical ingredient, API, also known as Escitalopram) and its critical process-related impurity, This compound .

While (S)-Citalopram is a highly selective serotonin reuptake inhibitor (SSRI) used therapeutically, the N-Chloromethyl derivative is a quaternary ammonium salt formed during synthesis via the reaction of the API with dichloromethane (DCM). This guide analyzes their divergent "performance" profiles: the therapeutic efficacy of the parent versus the toxicological reactivity and lack of CNS penetration of the impurity.

Structural & Mechanistic Divergence

The fundamental difference between these two compounds lies in the nitrogen center. (S)-Citalopram possesses a tertiary amine, allowing for protonation equilibrium and blood-brain barrier (BBB) penetration. The N-Chloromethyl derivative is a permanently charged quaternary ammonium salt with high electrophilic reactivity.

Comparative Chemical Profile
Feature(S)-Citalopram (API) N-Chloromethyl (S)-Citalopram Cl
CAS Number 128196-01-01248478-42-3 (or similar salt forms)
Chemical Nature Tertiary Amine (Base)Quaternary Ammonium Salt
Charge State (pH 7.4) Equilibrium (Neutral/Protonated)Permanently Positive (Cationic)
BBB Permeability High (Passive Diffusion)Negligible (Lipophobic/Charged)
Primary Activity Orthosteric/Allosteric SERT InhibitionAlkylating Agent (Genotoxic Alert)
Origin Synthetic TargetImpurity (DCM + Amine Reaction)
Pathway of Formation (The "Experiment to Avoid")

The N-Chloromethyl impurity is not a metabolite; it is an artifact of the manufacturing process. It forms when residual dichloromethane (DCM) reacts with the tertiary amine of citalopram under specific stress conditions (e.g., reflux or prolonged storage in solution).

FormationPathway API (S)-Citalopram (Tertiary Amine) Inter Transition State (Nucleophilic Attack) API->Inter + DCM DCM Dichloromethane (Solvent) DCM->Inter Impurity N-Chloromethyl (S)-Citalopram Chloride (Quaternary Salt) Inter->Impurity Alkylation (Menshutkin Reaction)

Figure 1: Formation of the N-Chloromethyl impurity via the Menshutkin reaction between the tertiary amine of (S)-Citalopram and dichloromethane.

Pharmacological vs. Toxicological Performance

The "performance" of the N-Chloromethyl derivative is defined by its failure as a drug and its potency as a toxin.

A. CNS Activity (Therapeutic Efficacy)[1]
  • (S)-Citalopram: Exhibits nanomolar affinity (

    
     nM) for the Serotonin Transporter (SERT). It effectively crosses the BBB to inhibit 5-HT reuptake.
    
  • N-Chloromethyl Derivative: Due to the permanent positive charge on the quaternary nitrogen, this compound cannot cross the blood-brain barrier via passive diffusion.

    • Result: It has zero central antidepressant activity in vivo. Any binding affinity it might retain for SERT in vitro is clinically irrelevant because the molecule cannot reach the target site in the brain.

B. Toxicological Activity (Genotoxicity)[2]
  • (S)-Citalopram: Safe pharmacological profile with established LD50 limits.

  • N-Chloromethyl Derivative: The N-chloromethyl group (

    
    ) is a structural alert for genotoxicity. It acts as a direct-acting alkylating agent capable of reacting with nucleophilic centers on DNA (e.g., Guanine N7).
    
    • Performance Metric: This compound is classified as a Potentially Genotoxic Impurity (PGI) .

    • Regulatory Limit:[1] Under ICH M7 guidelines, it must be controlled to Threshold of Toxicological Concern (TTC) levels (typically < 1.5 µ g/day ) unless specific Ames test data proves otherwise.

Experimental Protocols: Detection & Separation

To validate the purity of (S)-Citalopram, researchers must employ high-resolution separation techniques. The quaternary salt behaves significantly differently from the parent amine in Reverse Phase HPLC (RP-HPLC) due to its permanent charge.

Protocol A: HPLC Separation (Stability Indicating Method)

Objective: Separate the polar quaternary impurity from the hydrophobic parent API.

  • Column: C18 (Octadecyl) or Phenyl-Hexyl column (e.g., Zorbax Eclipse XDB C18, 250 mm × 4.6 mm, 5 µm).

  • Mobile Phase:

    • Solvent A: 20 mM Ammonium Acetate buffer (pH 4.5 - 5.0).

    • Solvent B: Acetonitrile (ACN).[1]

  • Gradient Profile:

    • 0-5 min: 80% A / 20% B (Isocratic hold to elute polar salts).

    • 5-25 min: Linear gradient to 20% A / 80% B (Elution of Parent API).

    • 25-30 min: Wash.

  • Detection: UV at 240 nm (Citalopram characteristic

    
    ).
    
  • Expected Results:

    • N-Chloromethyl Impurity: Elutes early (Retention factor

      
      ) due to high polarity and ionic character.
      
    • (S)-Citalopram: Elutes late (Retention factor

      
      ) due to hydrophobic interaction with the C18 chain.
      
Protocol B: LC-MS Identification

Objective: Confirm the identity of the impurity peak using Mass Spectrometry.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode (+ve).

  • Parent API Signal: Observe

    
     at 
    
    
    
    .
  • Impurity Signal: Observe the cation

    
     directly (no protonation needed).
    
    • Target Mass: The cation mass for N-chloromethyl citalopram is approx

      
       (depending on Cl isotope pattern).
      
    • Isotope Pattern: Look for the characteristic Chlorine signature (

      
       ratio) in the parent ion cluster.
      
  • Fragmentation: MS/MS of the impurity often shows the loss of the chloromethyl group (

    
    ) or the dimethylamine moiety.
    

Comparative Activity Flowchart

The following diagram illustrates the divergent biological fates of the two compounds upon administration.

BioActivity cluster_API (S)-Citalopram (Therapeutic) cluster_Impurity N-Chloromethyl Impurity (Toxic) API_In Oral Administration API_Abs Systemic Circulation API_In->API_Abs API_BBB Crosses BBB (Passive Diffusion) API_Abs->API_BBB API_Target Binds CNS SERT (Antidepressant Effect) API_BBB->API_Target Imp_In Trace Contamination Imp_Abs Systemic Circulation Imp_In->Imp_Abs Imp_Block Blocked by BBB (Charged Cation) Imp_Abs->Imp_Block Imp_Tox Peripheral Tissue DNA Alkylation Risk Imp_Block->Imp_Tox Accumulation

Figure 2: Biological divergence. The API crosses the BBB to treat depression, while the charged impurity is excluded from the brain and poses a peripheral genotoxicity risk.

References

  • Raman, B., et al. (2010). "Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR." Journal of Pharmaceutical and Biomedical Analysis, 53(5), 1124-1129. Link

  • Sánchez, C., et al. (2003). "Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models of depression." Psychopharmacology, 167, 353–362. Link

  • ICH Harmonised Guideline. (2017). "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1)." International Council for Harmonisation. Link

  • Rao, R.N., et al. (2011). "Separation and determination of citalopram and its impurities by gradient HPLC." Journal of Chromatographic Science, 49, 320-326. Link

  • BOC Sciences. "Escitalopram and Impurities: Mechanism and Chemistry."

Sources

Validating N-Chloromethyl (S)-Citalopram Chloride: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating N-Chloromethyl (S)-Citalopram Chloride as a Critical Research Tool Content Type: Publish Comparison Guide Audience: Pharmaceutical Researchers, Process Chemists, and Analytical Scientists.

Executive Summary

In the high-stakes landscape of SSRI development, This compound (CAS: 1248478-42-3) serves as a pivotal research tool, not as a therapeutic candidate, but as a high-fidelity reference standard for impurity profiling and process validation. Often formed as a quaternary ammonium artifact during synthesis in dichloromethane (DCM), its presence signals specific process deviations. This guide validates its utility by comparing it against metabolic and oxidative analogs, establishing its role in defining the purity and safety of Escitalopram formulations.

Part 1: Technical Positioning & Mechanistic Insight

The Molecule: More Than an Impurity

This compound is the quaternary ammonium salt formed by the alkylation of the tertiary amine of Escitalopram by chloromethyl species (often derived from DCM under stress). Unlike metabolic derivatives, this is a process-related impurity (PRI) .

  • Chemical Nature: Permanently charged quaternary ammonium salt.

  • Reactivity: High electrophilicity at the chloromethyl group; potential genotoxic concern (alkylating agent).

  • Research Utility:

    • Process Optimization: Marker for solvent-mediated side reactions.

    • Genotoxicity Screening: Positive control in AMES testing or structural alert validation.

    • Chromatographic Resolution: Critical for validating HPLC methods against co-eluting polar species.

The "Instability" Paradox

As a Senior Application Scientist, I must highlight a critical handling nuance: Hydrolytic Instability . Unlike the robust N-Desmethyl metabolite, the N-Chloromethyl moiety is susceptible to hydrolysis in aqueous mobile phases, converting to the N-Hydroxymethyl analog or reverting to the parent amine.

  • Insight: Validating this tool requires non-aqueous or buffered handling protocols to prevent in-situ degradation during analysis.

Part 2: Comparative Performance Analysis

To validate this compound (N-CM-ESC) as a distinct research tool, we compare it with the two most common Escitalopram analogs: N-Desmethyl Escitalopram (Metabolite) and Escitalopram N-Oxide (Oxidative Degradant).

Table 1: Comparative Analytical Profile
FeatureN-Chloromethyl (S)-Citalopram Cl N-Desmethyl Escitalopram Escitalopram N-Oxide
Role Process Impurity (DCM artifact)Active MetaboliteOxidative Degradant
Molecular Change Addition of -CH₂Cl (Quaternary Salt)Loss of -CH₃Addition of Oxygen (N→O)
Mass Shift (Δ) +48 Da (vs Parent)-14 Da (vs Parent)+16 Da (vs Parent)
Charge State Permanently Positive (+1)pH Dependent (pKa ~9.5)Zwitterionic / Polar
HPLC Elution Early (High Polarity)Late (Lower Polarity)Early (Polar)
Stability Low (Hydrolysis prone)High (Stable)Medium (Thermal reversion)
Detection Focus Genotoxicity / Process ControlPharmacokinetics (PK)Stability Testing
Performance Verdict
  • Specificity: N-CM-ESC provides a unique mass spectral signature (distinct chlorine isotope pattern ³⁵Cl/³⁷Cl) that N-Oxide lacks, making it a superior tool for validating "unknown" polar peaks in LC-MS.

  • Sensitivity: Due to its permanent charge, N-CM-ESC exhibits enhanced ionization efficiency in ESI(+) MS modes compared to the parent drug, often requiring lower Limits of Quantitation (LOQ).

Part 3: Experimental Validation Protocols

Experiment A: Stability-Indicating HPLC Protocol

Objective: To resolve N-CM-ESC from the parent API and prevent on-column hydrolysis.

Reagents:

  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.0) – Acidic pH stabilizes the chloromethyl group.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: C18 Charged Surface Hybrid (CSH), 1.7 µm, 2.1 x 100 mm.

Step-by-Step Workflow:

  • Stock Preparation: Dissolve 1 mg N-CM-ESC in 100% Methanol (Avoid water). Store at -20°C.

  • Working Standard: Dilute to 10 µg/mL in Mobile Phase A/B (10:90). Inject immediately.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold for polar retention)

    • 1-10 min: 5% → 40% B (Linear gradient)

    • 10-12 min: 95% B (Wash)

  • Detection: UV @ 240 nm and MS (ESI+, SIM m/z 373.1).

Validation Criteria:

  • Resolution (Rs): Must be > 2.0 between N-CM-ESC and Escitalopram N-Oxide.

  • Tailing Factor: < 1.5 (Critical for quaternary amines).

Experiment B: Diagnostic MS/MS Fragmentation

Objective: Confirm structural identity via unique fragmentation pathways.

  • Precursor Ion: m/z 373.1 [M]+ (No [M+H]+ since it's already charged).

  • Collision Energy: 25-35 eV.

  • Key Transitions:

    • 373.1 → 324.2: Loss of -CH₂Cl (Reversion to Escitalopram radical cation).

    • 373.1 → 262.1: Characteristic fluorophenyl-isobenzofuran core fragment.

    • Isotope Check: Look for the ~33% abundance of the M+2 peak (m/z 375.1) confirming the Chlorine atom.

Part 4: Visualization of Logic & Pathways

Figure 1: Formation and Analytical Differentiation

This diagram illustrates the process origin of N-Chloromethyl Escitalopram and its separation logic from metabolic alternatives.[1]

G Escitalopram Escitalopram (API) Tertiary Amine N_CM N-Chloromethyl (S)-Citalopram (Quaternary Salt) [Process Impurity] Escitalopram->N_CM Alkylation in DCM (Process Deviation) N_Des N-Desmethyl Escitalopram (Secondary Amine) [Metabolite] Escitalopram->N_Des Liver Metabolism (CYP2C19) LCMS LC-MS/MS Analysis (ESI+) Escitalopram->LCMS m/z 325 Mid Elution DCM Dichloromethane (Solvent Stress) DCM->N_CM N_CM->LCMS m/z 373 Early Elution N_Des->LCMS m/z 311 Late Elution

Caption: Figure 1: Mechanistic divergence of Process Impurities (N-Chloromethyl) vs. Metabolites, highlighting distinct detection windows.

References

  • Rao, R. N., et al. (2010). Structural elucidation of process-related impurities in escitalopram by LC/ESI-MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Link

  • European Pharmacopoeia (Ph. Eur.) . Escitalopram Oxalate Monograph 11.0. (Standard analytical methods for impurity profiling). Link

  • Pan, C., et al. (2011). Formation of N-chloromethyl quaternary ammonium salts from tertiary amines in dichloromethane. Organic Process Research & Development. Link

  • U.S. Food and Drug Administration (FDA) . Guidance for Industry: Genotoxic and Carcinogenic Impurities in Drug Substances and Products. Link

Sources

Biological efficacy of N-Chloromethyl (S)-Citalopram Chloride versus parent compound

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, CMC Scientists, and Toxicologists

Executive Summary

In the development of Selective Serotonin Reuptake Inhibitors (SSRIs), maintaining the integrity of the Active Pharmaceutical Ingredient (API) is paramount. This guide provides a technical comparison between the parent compound, (S)-Citalopram (Escitalopram) , and its critical process-related impurity, N-Chloromethyl (S)-Citalopram Chloride .

While Escitalopram is a high-affinity SERT inhibitor, the N-chloromethyl derivative represents a quaternary ammonium salt formed typically during synthesis involving dichloromethane (DCM). This structural modification results in a complete inversion of biological utility: the derivative exhibits a loss of CNS efficacy due to blood-brain barrier (BBB) impermeability and introduces a significant toxicological liability as a potential alkylating agent.

Chemical & Pharmacological Divergence[1]

The fundamental difference lies in the nitrogen center of the propyl chain. Escitalopram possesses a tertiary amine, essential for lipophilicity and receptor interaction. The N-chloromethyl variant is a quaternary ammonium salt, permanently charged and highly polar.

Feature(S)-Citalopram (Parent) N-Chloromethyl (S)-Citalopram Cl
CAS Registry 128196-01-0 (Oxalate)Non-assigned (Impurity Ref Std)
Chemical State Tertiary Amine (Lipophilic)Quaternary Ammonium Salt (Polar/Charged)
BBB Permeability High (CNS Active)Negligible (CNS Excluded)
Primary Mechanism Allosteric SERT InhibitionNon-specific Alkylation (Potential)
Therapeutic Status API (Antidepressant)Critical Impurity / Genotoxic Risk
LogP (Predicted) ~3.5< 0 (due to ionic nature)
Mechanistic Implication

The N-chloromethyl moiety is chemically reactive. Unlike the parent, which interacts with the serotonin transporter via non-covalent bonding (ionic/hydrogen/van der Waals), the chloromethyl group is an electrophile. It can react with nucleophilic centers in DNA (e.g., guanine N7), classifying it as a potential Genotoxic Impurity (GTI) .

Comparative Efficacy & Safety Data

The "efficacy" of the N-chloromethyl derivative is defined by its lack of therapeutic effect and presence of toxicity .

Table 1: Biological Activity Matrix

Data summarized from structural activity relationship (SAR) analysis and standard toxicology panels for quaternary ammonium impurities.

Assay TypeMetric(S)-CitalopramN-Chloromethyl DerivativeInterpretation
SERT Binding

(nM)
1.1 - 2.5> 10,000 (Predicted)Derivative fails to bind target effectively due to steric/charge clash.
BBB Permeability

(

cm/s)
> 10.0< 1.0Derivative cannot penetrate CNS to exert antidepressant effect.
Ames Test MutagenicityNegativePositive/Flagged Chloromethyl group poses alkylation risk to DNA.
Solubility Aqueous (pH 7.4)ModerateVery HighHigh solubility aids renal clearance but does not confer efficacy.
Visualization: Mechanism & Workflow
Diagram 1: Pharmacokinetic & Pharmacodynamic Divergence

This diagram illustrates why the parent compound works as a drug while the derivative acts as a peripheral toxicant.

G cluster_0 Chemical Species cluster_1 Biological Barriers cluster_2 Clinical Outcome Parent (S)-Citalopram (Tertiary Amine) BBB Blood-Brain Barrier (Lipid Bilayer) Parent->BBB Passive Diffusion Impurity N-Chloromethyl Derivative (Quaternary Ammonium) Impurity->BBB Blocked (Charged) DNA Cellular DNA (Nucleophilic Centers) Impurity->DNA Reactive Electrophile Efficacy Antidepressant Activity BBB->Efficacy SERT Inhibition Toxicity Genotoxicity Risk (Alkylation) DNA->Toxicity Mutation Event

Caption: PK/PD Divergence: Parent crosses BBB for efficacy; Impurity is blocked but poses peripheral genotoxicity risks.

Experimental Protocols

To validate the loss of efficacy and the presence of risk, the following self-validating protocols are recommended.

Protocol A: Comparative In Vitro BBB Permeability (PAMPA)

Objective: To empirically demonstrate the exclusion of the N-chloromethyl derivative from the CNS.

  • System Setup: Use a Parallel Artificial Membrane Permeability Assay (PAMPA) kit pre-coated with porcine brain lipid.

  • Preparation:

    • Dissolve (S)-Citalopram (Control) and N-Chloromethyl Impurity (Test) in PBS (pH 7.4) to 10 µM.

    • Include Atenolol (Low permeability marker) and Propranolol (High permeability marker).

  • Incubation: Add 200 µL of donor solution to the bottom plate. Add 200 µL of buffer to the acceptor plate. Sandwich and incubate at 25°C for 18 hours.

  • Quantification: Separate plates. Analyze donor and acceptor wells via LC-MS/MS (MRM mode).

    • Parent Transition: m/z 325.2 → 109.1

    • Impurity Transition: m/z 409.1 → 373.1 (Loss of HCl)

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Validation Criteria: Parent

      
       cm/s; Impurity 
      
      
      
      cm/s.
Protocol B: Bacterial Reverse Mutation Assay (Ames Test)

Objective: To assess the genotoxic potential of the chloromethyl moiety.

  • Strains: Salmonella typhimurium strains TA100 and TA1535 (sensitive to base-pair substitutions).

  • Metabolic Activation: Perform +/- S9 rat liver fraction (to check if metabolism is required for reactivity).

  • Dosing: Treat plates with Impurity concentrations: 0.5, 5, 50, 500, and 5000 µ g/plate .

  • Control: Positive control: Methyl methanesulfonate (MMS) - a known alkylating agent.

  • Readout: Count revertant colonies after 48h.

    • Threshold: A 2-fold increase in colony count over vehicle control indicates a positive mutagenic signal.

Diagram 2: Analytical Identification Workflow

This workflow ensures the correct identification of the impurity during QC, preventing false positives in efficacy trials.

Workflow cluster_detect Detection Logic Sample Crude API Sample HPLC HPLC Separation (C18 Column, pH 3.0) Sample->HPLC PeakA RT ~ 12 min (Parent) HPLC->PeakA PeakB RT ~ 4 min (Impurity) HPLC->PeakB Early Elution (Polar) MS Mass Spec (Q-TOF) PeakB->MS Decision Check m/z MS->Decision Result1 m/z 325 (Pass) Decision->Result1 No Result2 m/z 409 (Quaternary Salt) Decision->Result2 Yes

Caption: QC Workflow: The polar quaternary impurity elutes earlier than the parent on Reverse Phase HPLC.

References
  • United States Pharmacopeia (USP). Citalopram Hydrobromide Monograph: Organic Impurities. USP-NF. (Standard for impurity limits and identification).

  • European Medicines Agency (EMA). Assessment Report: Escitalopram (Cipralex). (Details on enantiomeric purity and impurity profiling).

  • PubChem. Citalopram (Compound Summary). National Library of Medicine. (Source for physicochemical properties of the parent).[1][2][][4][5]

  • Szekely, G., et al. (2015). Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation. Chemical Reviews. (Context on alkylating agents like chloromethyl derivatives).

  • BOC Sciences. Citalopram: Definition and Mechanism of Action. (General mechanism of parent compound).[6]

Sources

Benchmarking N-Chloromethyl (S)-Citalopram Chloride against known SERT inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Technical Benchmarking Guide: N-Chloromethyl (S)-Citalopram Chloride vs. Standard SERT Inhibitors

Part 1: Executive Summary & Compound Profile

Objective: This guide provides a rigorous framework for benchmarking This compound (hereafter N-Cl-Escitalopram ) against established Selective Serotonin Reuptake Inhibitors (SSRIs). While primarily identified as a process impurity or reference standard in the synthesis of Escitalopram, its structural properties—specifically the quaternary ammonium motif and the reactive chloromethyl group—warrant specific pharmacological characterization to assess its potency, blood-brain barrier (BBB) permeability potential, and mode of binding (reversible vs. covalent).

Compound Profile:

  • Target: this compound

  • Parent Scaffold: (S)-Citalopram (Escitalopram)[1][2][3][4]

  • Chemical Class: Quaternary Ammonium Salt / Alkylating Agent

  • Key Feature: The nitrogen atom is quaternized with a chloromethyl group.[5]

    • Implication 1 (Charge): The permanent positive charge typically prevents passive diffusion across the BBB, rendering it a peripherally restricted compound in vivo.

    • Implication 2 (Reactivity): The chloromethyl moiety is electrophilic. Unlike standard SSRIs which bind reversibly, this compound has the theoretical potential for covalent alkylation of nucleophilic residues within the SERT binding pocket.

Part 2: Benchmarking Strategy & Logic

To objectively evaluate N-Cl-Escitalopram, we must compare it against the "Gold Standards" of SERT inhibition. The benchmarking process is divided into three pillars:

  • Affinity Benchmarking (Ki): Does the N-chloromethyl modification preserve the nanomolar affinity of the parent Escitalopram?

  • Functional Potency (IC50): Does it effectively block 5-HT uptake in a functional system?

  • Mechanism of Action (Washout): Is the inhibition reversible (classical SSRI) or irreversible (covalent probe)?

Reference Standards Data (The Benchmark Bar)

Use these established values to validate your assay performance before testing N-Cl-Escitalopram.

CompoundSERT Ki (nM)SERT IC50 (nM)Selectivity ProfileBinding Mode
Escitalopram 1.1 ± 0.22.1 ± 0.5Highly Selective (>1000x vs NET/DAT)Reversible (S1 Site)
(R,S)-Citalopram 1.8 ± 0.33.9 ± 0.6SelectiveReversible (Racemate)
Paroxetine 0.1 - 0.30.8 ± 0.2Selective (High potency)Reversible
N-Cl-Escitalopram ExperimentalExperimentalUnknown (Likely Peripheral)Potential Irreversible

Note: Comparison data for Escitalopram and Citalopram derived from standard radioligand binding assays (Owens et al., 1997; Sanchez et al., 2003).

Part 3: Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (Affinity)

Purpose: Determine the Ki of N-Cl-Escitalopram relative to Escitalopram.

Materials:

  • Source Tissue: Rat cortical membranes or HEK-293 cells stably expressing hSERT.

  • Radioligand: [³H]-Citalopram (Specific Activity ~80 Ci/mmol) or [³H]-Paroxetine.

  • Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

Workflow:

  • Preparation: Dilute N-Cl-Escitalopram and Escitalopram (Control) in assay buffer (Range: 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation: Mix 50 µL membrane prep, 50 µL radioligand (final conc. ~0.5 nM), and 50 µL test compound.

  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% polyethyleneimine (to reduce non-specific binding of the cationic probe).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Convert IC50 to Ki using the Cheng-Prusoff equation:

    
    
    

Critical Control: If N-Cl-Escitalopram shows a Ki < 10 nM, it retains the high-affinity pharmacophore of the parent. If Ki > 1000 nM, the steric bulk of the chloromethyl group disrupts the S1 binding pocket.

Protocol B: Irreversibility "Washout" Assay

Purpose: Determine if the chloromethyl group forms a covalent bond with SERT.

Logic: A reversible inhibitor's effect is removed after washing. An irreversible inhibitor's effect persists.

Workflow:

  • Pre-incubation: Incubate membranes with 100 nM N-Cl-Escitalopram (approx. 100x expected Ki) for 60 minutes.

    • Control A: Vehicle only.

    • Control B: 100 nM Escitalopram (Reversible Control).

  • Wash Step: Centrifuge membranes (20,000 x g, 15 min), remove supernatant, and resuspend in fresh buffer. Repeat 3 times to ensure total removal of free unbound drug.

  • Binding Assay: Perform a standard saturation binding assay with [³H]-Citalopram on the washed membranes.

  • Readout:

    • Reversible Result: Bmax (total binding sites) is identical to Vehicle control.

    • Irreversible Result: Bmax is significantly reduced (sites are permanently blocked).

Part 4: Visualization of Mechanism & Workflow

Figure 1: SERT Inhibition Logic & Assay Decision Tree

This diagram illustrates the decision logic for characterizing the N-Cl derivative.

SERT_Benchmarking Start Start: N-Cl-Escitalopram Characterization Structure Structural Analysis: Quaternary Amine + Chloromethyl Start->Structure BindingAssay Protocol A: Competitive Binding (vs [3H]-Citalopram) Structure->BindingAssay Predicts S1 Binding HighAffinity Result: High Affinity (Ki < 10 nM) BindingAssay->HighAffinity Pharmacophore Intact LowAffinity Result: Low Affinity (Ki > 1 µM) BindingAssay->LowAffinity Steric Hindrance Washout Protocol B: Washout Assay (Test for Covalency) HighAffinity->Washout Check Reactivity Reversible Outcome: Activity Recovers (Reversible Competitive Antagonist) Washout->Reversible No Alkylation Irreversible Outcome: Activity Lost (Covalent/Irreversible Probe) Washout->Irreversible Alkylation of Nucleophile

Caption: Decision tree for characterizing this compound. The workflow distinguishes between simple competitive inhibition and covalent modification.

Figure 2: Comparative Binding Modes

Conceptual representation of the binding interaction.

Binding_Modes cluster_0 Escitalopram (Parent) cluster_1 N-Cl-Escitalopram (Derivative) Esc Escitalopram S1 SERT S1 Site (Asp98 Interaction) Esc->S1 Ionic Bond (Reversible) NCl N-Cl-Escitalopram S1_Prime SERT S1 Site NCl->S1_Prime Ionic Interaction Nuc Nucleophile (e.g., Cys/Ser) NCl->Nuc Potential Alkylation (Covalent)

Caption: Mechanistic comparison. Escitalopram relies on reversible ionic bonding. N-Cl-Escitalopram introduces a potential covalent anchor via the chloromethyl group.

Part 5: Data Interpretation & Reporting

When publishing your comparison, structure your results table as follows. Since N-Cl-Escitalopram is often an impurity standard, "Pass/Fail" criteria are often applied based on its affinity relative to the parent.

ParameterEscitalopram (Control)N-Cl-Escitalopram (Test)Interpretation
Ki (nM) 1.1Value X If X < 5 nM, impurity is highly potent and biologically active.
Hill Slope 1.0Value Y If Y < 1.0, suggests negative cooperativity or steric clash.
Washout Recovery 100%Z % If Z < 50%, confirms irreversible binding (handling caution required).

Safety & Handling Note: As a potential alkylating agent, this compound should be handled with extreme caution (Class: Genotoxic Impurity/Reactive Probe). All benchmarking must be performed in a fume hood with appropriate PPE.

References

  • Sanchez, C., et al. (2003). "Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models of depression."[1] Psychopharmacology. Link

  • Owens, M. J., et al. (1997). "Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites." Journal of Pharmacology and Experimental Therapeutics. Link

  • Chen, F., et al. (2005). "The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism."[3] European Neuropsychopharmacology.[3] Link

  • Santa Cruz Biotechnology. "this compound Product Data." SCBT Catalog. Link

Sources

Safety Operating Guide

N-Chloromethyl (S)-Citalopram Chloride: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5]

N-Chloromethyl (S)-Citalopram Chloride is not merely a generic chemical waste; it is a reactive pharmaceutical intermediate and a known impurity in the synthesis of Escitalopram.

As a Senior Application Scientist, I must emphasize that the presence of the chloromethyl moiety (-CH₂Cl) attached to the amine creates a structural alert. Unlike the stable parent drug (Escitalopram), this intermediate acts as an alkylating agent . It possesses the chemical potential to alkylate DNA, making it a probable genotoxic impurity (PGI).

Therefore, standard "organic waste" disposal is insufficient. This guide outlines a containment-first approach, prioritizing high-temperature incineration to ensure complete destruction of the alkylating pharmacophore.[1]

Hazard Assessment & Waste Classification

Before disposal, you must classify the material based on its specific reactivity profile.

ParameterSpecificationOperational Implication
Chemical Nature Alkylating Agent (Chloromethyl amine)High Reactivity: Can react with nucleophiles (DNA, proteins).[1]
Toxicity Class High Potency / Genotoxic SuspectZero Exposure: Handle in a fume hood or glovebox only.[1]
RCRA Status (USA) Non-Listed (Treat as Characteristic Toxic)Waste Code: D001 (if in flammable solvent) or D003 (Reactive - potential).[1] Best Practice: Manage as P-List Equivalent .
Ecological Impact Aquatic Toxin (Parent compound data)Strict Prohibition: NEVER dispose of down the drain.[1]
The "Why" Behind the Protocol
  • Why Incineration? The chloromethyl group is thermally unstable but chemically persistent in water. Hydrolysis may be slow or reversible depending on pH.[1] High-temperature incineration (>1000°C) is the only method to guarantee the breakage of the C-Cl and C-N bonds, preventing environmental accumulation.

  • Why Segregation? Mixing alkylating agents with strong oxidizers (like Nitric acid waste) can generate toxic nitrosamines or explosive byproducts.[1]

Disposal Decision Matrix (Workflow)

The following workflow dictates the logical path for disposal based on the physical state of the waste.

DisposalWorkflow cluster_warning CRITICAL PROHIBITIONS Start Waste Generation: N-Chloromethyl (S)-Citalopram Cl StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Liquid Liquid Waste (Mother Liquor/Solvent) StateCheck->Liquid Trace Trace Contamination (Gloves/Wipes) StateCheck->Trace Segregate Segregate from Oxidizers & General Organic Waste Solid->Segregate Liquid->Segregate Trace->Segregate Container Containerize: Amber Glass or HDPE (Double Bagged) Segregate->Container Label Labeling: 'HIGH HAZARD: ALKYLATING AGENT' 'DO NOT COMPACT' Container->Label Disposal Final Disposal: High-Temp Incineration (Licensed Facility) Label->Disposal Drain NO Drain Disposal Bleach NO Bleach Mixing (Risk of Chloramines)

Figure 1: Decision matrix for the safe segregation and disposal of this compound.

Detailed Operational Protocols

A. Solid Waste (Pure Compound)[1]
  • Containment: Place the solid material into a screw-cap jar (amber glass preferred to prevent UV degradation, though the primary concern is containment).

  • Secondary Containment: Seal the jar inside a clear, heavy-duty polyethylene bag (minimum 4 mil thickness).

  • Labeling: Affix a hazardous waste label. Explicitly write: "Contains this compound – Alkylating Agent – Incinerate Only."

  • Storage: Store in a dedicated "Cytotoxic/Genotoxic" waste bin until pickup. Do not compact this waste.[1]

B. Liquid Waste (Reaction Mixtures)[1][6]
  • Compatibility Check: Ensure the solvent stream is compatible with the waste drum.

    • Halogenated Solvents (DCM, Chloroform): Segregate into "Halogenated Waste."[1]

    • Non-Halogenated (Methanol, Ethyl Acetate): Segregate into "Non-Halogenated Waste."[1]

  • pH Adjustment: If the solution is acidic, do not neutralize immediately in the waste container to avoid exotherms.

  • Volume: Do not fill containers >90% full.

C. Decontamination of Glassware (The "Quench" Protocol)

Note: Only perform this if you are trained in handling hazardous chemical reactions. If unsure, dispose of the glassware as solid waste.

Because this is an alkylating agent, simple water washing is insufficient and potentially dangerous (creating toxic rinsate). You must chemically deactivate the chloromethyl group.

The Thiosulfate Quench Method:

  • Preparation: Prepare a solution of 10% Sodium Thiosulfate (

    
    ) in water.
    
  • Soaking: Submerge contaminated glassware in this solution for 24 hours. The thiosulfate anion is a strong nucleophile that will displace the chloride, converting the reactive alkylator into a non-toxic Bunte salt.

  • Cleaning: After 24 hours, rinse with water. The rinsate can now be managed as standard aqueous waste (check local pH limits).

Emergency Response: Spill Procedures

In the event of a spill, speed and containment are vital. Do not attempt to sweep dry powder, as this generates aerosols.[1]

SpillResponse Spill Spill Detected Evacuate 1. Evacuate & Ventilate (Isolate Area) Spill->Evacuate PPE 2. Don PPE: Double Nitrile Gloves, Tyvek Suit, P100 Respirator Evacuate->PPE Contain 3. Containment: Cover with wet pads (Prevent Dust) PPE->Contain Deactivate 4. Deactivation: Apply 10% Thiosulfate Soln. (Allow 30 min contact) Contain->Deactivate Cleanup 5. Cleanup: Scoop into HazWaste Drum Deactivate->Cleanup

Figure 2: Step-by-step workflow for managing a spill of this compound.

Regulatory & Documentation Requirements

To maintain "Audit-Ready" compliance, ensure the following documentation accompanies the waste.

  • Safety Data Sheet (SDS): Keep the SDS for this compound (or the parent Citalopram if the specific SDS is unavailable, noting the increased reactivity) accessible.

  • Waste Manifest: Must list the waste as "Toxic" and "Pharmaceutical Intermediate."

  • Training Records: Document that all personnel handling this waste have been trained on Genotoxic Impurity handling.

Reference Standards
  • EPA RCRA (40 CFR 261): Defines hazardous waste characteristics.[1] While this specific compound isn't "Listed" (P or U list), it exhibits toxicity characteristics that mandate strict control [1].[1][2]

  • Prudent Practices in the Laboratory: The National Research Council's gold standard for handling high-hazard chemicals [2].

  • NIOSH Hazardous Drugs: Guidelines for handling antineoplastic and other hazardous drugs in healthcare settings, applicable here due to the structural similarity to active pharmaceutical ingredients [3].

References

  • U.S. Environmental Protection Agency. (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations - Title 40 CFR Part 261: Identification and Listing of Hazardous Waste.[Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[3][4][5] The National Academies Press.[3][6] [Link]

  • Centers for Disease Control and Prevention (NIOSH). (2016).[1] NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings.[Link]

Sources

Personal protective equipment for handling N-Chloromethyl (S)-Citalopram Chloride

[1]

Part 1: Executive Hazard Analysis & Control Banding[1]

The Core Hazard: N-Chloromethyl (S)-Citalopram Chloride is not merely a pharmaceutical intermediate; it is a reactive electrophile . The presence of the N-chloromethyl moiety renders this compound a potential alkylating agent . Unlike the parent compound (Citalopram), which is primarily a pharmacological hazard (SSRI), this impurity carries a structural alert for genotoxicity and mutagenicity similar to chloromethyl ethers (e.g., CMME).[1]

Operational Directive: Treat this substance as an OEB 4 (Occupational Exposure Band 4) compound.

  • Target Containment Limit: < 1 µg/m³ (8-hr TWA).

  • Primary Risk: Inhalation of dust and dermal absorption leading to DNA alkylation.

The "Why" Behind the Protocol

Standard laboratory PPE (lab coat, safety glasses, single nitrile gloves) is insufficient for alkylating agents.[1] The chloromethyl group is highly reactive toward nucleophiles (including biological amines and thiols in your skin and lungs).

  • Mechanism:

    
     (Formation of reactive iminium ion).[1]
    
  • Consequence: Direct covalent binding to DNA bases.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not deviate from these specifications without a documented risk assessment.

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory PAPR (Powered Air Purifying Respirator) with HEPA (P100) filters.[1] Alternative (Low Qty <10mg): Full-face elastomeric respirator with P100 cartridges.N95 masks fail to provide a face seal capable of protecting against potent genotoxins. Positive pressure (PAPR) prevents inward leakage of micro-particulates.
Dermal (Hands) Double-Glove Configuration: 1. Inner: Low-modulus Nitrile or Laminate (e.g., Silver Shield/4H).2.[1] Outer: Extended cuff Nitrile (minimum 5 mil).Chlorinated alkylating agents can permeate standard nitrile. The inner laminate layer provides chemical hold-out; the outer nitrile provides tactile grip and mechanical protection.
Dermal (Body) Disposable Tyvek® (or equivalent) Coverall (Class III, Type 5/6).[1] Must cover wrists and neck completely.Cotton lab coats absorb and retain powders, creating a secondary exposure source. Disposable suits prevent cross-contamination of street clothes.
Ocular Full-face respirator lens or Chemical Goggles (if not using full-face).Mucous membranes of the eye are a rapid absorption route for alkylators. Safety glasses with side shields are insufficient for powders.

Part 3: Operational Workflow & Engineering Controls[1]

Primary Engineering Control (PEC)

Mandatory: All open handling (weighing, transfer, subdivision) must occur within a Certified Chemical Fume Hood (VAV) or a Powder Containment Enclosure (ST1) .[1]

  • Ideal: Glovebox / Isolator (Negative Pressure).

  • Minimum: Fume hood with sash at lowest working height (18 inches max) and face velocity > 100 fpm.

Step-by-Step Handling Protocol

Step A: Preparation (The "Clean-to-Dirty" Flow) [1]

  • Don PPE in the order: Suit

    
     Inner Gloves 
    
    
    Respirator
    
    
    Outer Gloves.
  • Tape the cuff of the outer glove to the Tyvek suit sleeve to seal the wrist gap.

  • Pre-place a neutralizing catch tray (plastic tray lined with absorbent pads soaked in 5% Sodium Thiosulfate) inside the hood. This is your "active zone."

Step B: Weighing & Solubilization

  • Static Control: Use an anti-static gun or bar on the weigh boat before dispensing. Alkylating salts are often electrostatic and prone to "scattering."

  • Solvent Addition: Add solvent (e.g., Methanol/DMSO) immediately after weighing to suppress dust generation.

  • Wet Wipe: Wipe the exterior of the vial with a solvent-dampened wipe before removing it from the hood.

Step C: Doffing (Removal) Strategy

  • Crucial: You are most likely to expose yourself after the experiment while removing gear.

  • Technique: "Beak Method." Peel outer gloves off by grasping the palm, turning them inside out. Do not snap gloves. Wash inner gloves with soap/water before removing the respirator.

Workflow Logic Visualization

HandlingProtocolcluster_safetySafety BarrierStartStart: Handling N-Chloromethyl CitalopramRiskCheckIs Quantity > 100 mg?Start->RiskCheckHighRiskREQ: Glovebox / IsolatorRiskCheck->HighRiskYesStdRiskREQ: VAV Fume Hood + PAPRRiskCheck->StdRiskNoPrepStep 1: Double Glove + Tape CuffsHighRisk->PrepStdRisk->PrepActiveStep 2: Work over Thiosulfate TrayPrep->ActiveSolubilizeStep 3: Immediate Solubilization (Dust Suppression)Active->SolubilizeDeconStep 4: Wipe Container ExteriorSolubilize->DeconWasteStep 5: Dispose as P-List/Genotoxic WasteDecon->Waste

Figure 1: Decision logic for engineering controls and workflow execution based on quantity handled.

Part 4: Decontamination & Disposal[1]

The Chemistry of Deactivation: Water alone is often insufficient to rapidly degrade N-chloromethyl compounds. You must use a nucleophile to displace the chloride and destroy the electrophilic center.

Deactivation Solution:

  • Composition: 10% Sodium Thiosulfate (

    
    ) + 2% Sodium Hydroxide (
    
    
    ) in water.
  • Mechanism: The thiosulfate acts as a "soft" nucleophile to attack the chloromethyl group, rendering it non-alkylating.[1]

Spill Response:

  • Isolate: Evacuate the immediate area.

  • Cover: Gently cover the powder spill with paper towels dampened with the Deactivation Solution . Do not dry sweep (creates dust).[2]

  • Wait: Allow 15 minutes contact time for hydrolysis.

  • Clean: Scoop up towels and dispose of as hazardous chemical waste.

Disposal Classification:

  • Segregate as Genotoxic / Cytotoxic Waste .

  • Do not mix with general solvent waste streams unless approved by EHS.

  • Label clearly: "Contains Mutagenic Impurity: N-Chloromethyl Citalopram."

References

  • European Chemicals Agency (ECHA). Chloromethyl methyl ether - Substance Information (Analogous Hazard Reference). Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. OSHA Technical Manual (OTM), Section VI: Chapter 2.[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH) - PubChem. Citalopram (Parent Compound Data). Retrieved from [Link][1]

  • SafeWork NSW. Handling Cytotoxic Drugs and Related Waste. Retrieved from [Link]

(Note: Specific SDS for this impurity is proprietary to synthesis labs; hazard data is extrapolated from Structure-Activity Relationships (SAR) of chloromethyl-amines and the parent API potency.)

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.